MBM-55
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H27FN6O2 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C28H27FN6O2/c1-33(2)10-11-34-17-22(15-32-34)20-8-9-35-25(16-31-27(35)14-20)21-6-7-24(28(30)36)26(13-21)37-18-19-4-3-5-23(29)12-19/h3-9,12-17H,10-11,18H2,1-2H3,(H2,30,36) |
InChI Key |
CGECJCJUHCZZGO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)C(=O)N)OCC5=CC(=CC=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
MBM-55: A Technical Guide to its Mechanism of Action as a Potent NEK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MBM-55 is a potent and selective small molecule inhibitor of NIMA-related kinase 2 (NEK2), a serine/threonine kinase implicated in the regulation of mitosis and tumorigenesis. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and in vivo efficacy. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's biological functions.
Core Mechanism of Action: NEK2 Inhibition
This compound exerts its biological effects through the direct and potent inhibition of NEK2 kinase activity.[1] As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of NEK2, preventing the phosphorylation of its downstream substrates.[2] This inhibition disrupts the critical functions of NEK2 in mitotic progression, leading to defects in centrosome separation, chromosome alignment, and cytokinesis. The primary biochemical potency of this compound against NEK2 has been determined to be in the low nanomolar range.
In Vitro Kinase Inhibition
This compound is a highly potent inhibitor of NEK2, with a reported IC50 of 1 nM.[1] Its selectivity has been evaluated against a panel of other kinases, demonstrating a favorable selectivity profile.
| Target Kinase | IC50 (nM) |
| NEK2 | 1.0 |
| RSK1 | 5.4 |
| DYRK1a | 6.5 |
| ABL | 20 |
| CHK1 | 57 |
| GSK-3β | 91 |
| CDK2 | 370 |
| CDK4 | 441 |
| AKT1 | 608 |
| Aurora A | 5300 |
| PI3Kα | 6226 |
| MAPKAPK2 | >10000 |
| P38α | >10000 |
| Table 1: In Vitro Kinase Inhibitory Activity of this compound. Data compiled from multiple sources.[1] |
Cellular Mechanism of Action
The inhibition of NEK2 by this compound in cancer cells leads to a cascade of events that ultimately result in cell cycle arrest and apoptosis.
Effects on Cell Proliferation
This compound demonstrates potent anti-proliferative activity across various cancer cell lines, with gastric and colorectal cancer cells showing particular sensitivity.
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 0.53 |
| HCT-116 | Colorectal Cancer | 0.84 |
| Bel-7402 | Hepatoma | 7.13 |
| Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines.[3] |
Induction of Cell Cycle Arrest and Apoptosis
Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, consistent with the role of NEK2 in mitosis.[3] This mitotic arrest is followed by the induction of apoptosis. In HCT-116 cells, treatment with this compound at concentrations of 0.5 µM to 1 µM for 24 hours resulted in a concentration-dependent increase in apoptotic cells.
Signaling Pathway
In gastric cancer, NEK2 has been shown to promote malignant behavior through a distinct signaling pathway. This compound, as a NEK2 inhibitor, is expected to modulate this pathway. NEK2 can regulate the expression of KDM5B (Lysine Demethylase 5B) through the β-catenin/c-Myc axis. This leads to altered H3K4me3 (trimethylation of histone H3 at lysine 4) levels, impacting gene transcription and promoting cell proliferation and migration.[3][4]
In Vivo Efficacy and Pharmacokinetics
The anti-tumor activity of this compound has been demonstrated in a preclinical xenograft model. Additionally, its pharmacokinetic properties have been assessed in rats.
In Vivo Antitumor Activity
In a nude mouse xenograft model using HCT-116 colorectal cancer cells, intraperitoneal administration of this compound at a dose of 20 mg/kg twice daily for 21 days resulted in significant suppression of tumor growth. The treatment was well-tolerated with no obvious signs of toxicity.
Pharmacokinetic Profile
| Parameter | Value | Unit |
| Dose (IV) | 1.0 | mg/kg |
| CL | 33.3 | mL/min/kg |
| Vss | 2.53 | L/kg |
| T1/2 | 1.72 | hours |
| AUC0-t | 495 | ng/h/mL |
| AUC0-∞ | 507 | ng/h/mL |
| Table 3: Pharmacokinetic Parameters of this compound in Male Sprague Dawley (SD) rats. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Kinase Assay (HTRF® KinEASE™-STK)
-
Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay to measure kinase activity.
-
Reagents: HTRF® KinEASE™-STK S3 kit (Cisbio).
-
Procedure:
-
The kinase reaction is performed in a 384-well plate.
-
A mixture of NEK2 enzyme, biotinylated substrate, and varying concentrations of this compound in kinase buffer is prepared.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature.
-
The reaction is stopped by the addition of a detection buffer containing EDTA, Eu3+-cryptate labeled anti-phospho-serine/threonine antibody, and XL665-conjugated streptavidin.
-
The plate is incubated for 1 hour at room temperature to allow for the development of the HTRF signal.
-
The fluorescence is read on an HTRF-compatible reader at 620 nm and 665 nm.
-
IC50 values are calculated from the dose-response curves.
-
Cell Proliferation Assay (MTT)
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Procedure:
-
Cancer cells (e.g., MGC-803, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
IC50 values are determined from the resulting dose-response curves.
-
Cell Cycle Analysis
-
Principle: Quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
-
Procedure:
-
Cells are treated with this compound for a specified time (e.g., 24 hours).
-
Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Fixed cells are washed with PBS and then incubated with RNase A to degrade RNA.
-
Cells are stained with propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: Differentiates between live, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cells are treated with this compound for a specified duration (e.g., 24 hours).
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
Western Blotting
-
Principle: Detects specific proteins in a sample to analyze signaling pathways.
-
Procedure:
-
Cells are treated with this compound and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., NEK2, β-catenin, c-Myc, KDM5B, H3K4me3, and loading controls).
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Study
-
Principle: Evaluates the anti-tumor efficacy of a compound in a living organism.
-
Procedure:
-
Female BALB/c nude mice are subcutaneously injected with a suspension of cancer cells (e.g., HCT-116).
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound (formulated in a suitable vehicle) is administered to the treatment group (e.g., intraperitoneally at 20 mg/kg twice daily). The control group receives the vehicle alone.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Conclusion
This compound is a potent and selective inhibitor of NEK2 with demonstrated anti-proliferative and pro-apoptotic activity in cancer cells. Its mechanism of action is well-defined, involving the disruption of mitotic processes and the modulation of key oncogenic signaling pathways. The promising in vivo efficacy and favorable pharmacokinetic profile of this compound warrant further investigation and position it as a valuable lead compound for the development of novel anti-cancer therapeutics targeting NEK2.
References
MBM-55: A Potent Inhibitor of the Nek2 Kinase Pathway for Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Never in Mitosis A (NIMA)-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of mitotic events, including centrosome separation and spindle formation.[1] Its aberrant overexpression is a hallmark of numerous human cancers, correlating with aggressive phenotypes, drug resistance, and poor prognosis.[2][3] This makes Nek2 a compelling target for therapeutic intervention. MBM-55 is a potent and selective small molecule inhibitor of Nek2, demonstrating significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines and in vivo tumor models.[2][4][5] This technical guide provides a comprehensive overview of the this compound Nek2 inhibition pathway, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its activity.
The Nek2 Signaling Pathway
Nek2 is a central node in a complex signaling network that governs cell cycle progression. Its activity is tightly regulated by upstream kinases and phosphatases, and it, in turn, phosphorylates a multitude of downstream substrates to orchestrate mitotic events.[1][4]
Upstream Regulation of Nek2
Nek2 activity peaks during the S and G2 phases of the cell cycle.[2] Key upstream regulators include:
-
Polo-like kinase 1 (Plk1): A critical mitotic kinase that phosphorylates and activates Nek2.[4]
-
Protein Phosphatase 1 (PP1): Interacts with and dephosphorylates Nek2, leading to its inactivation.[6]
-
MST2 (Hippo pathway kinase): Can complex with Nek2 and PP1 to keep Nek2 in an inactive state during interphase.[4]
-
Cancerous inhibitor of protein phosphatase 2A (CIP2A): Binds to and enhances Nek2 activity, promoting tumorigenesis.[6]
Downstream Effectors of Nek2
Activated Nek2 phosphorylates a number of key proteins to drive mitosis and promote oncogenic signaling:[1][3][6]
-
Centrosome Separation: Nek2 phosphorylates centrosomal proteins such as C-Nap1 and Rootletin, leading to their dissociation and allowing for centrosome separation, a prerequisite for bipolar spindle formation.[1]
-
Spindle Assembly Checkpoint (SAC): Nek2 interacts with and phosphorylates key SAC components like Hec1 (Highly expressed in cancer 1), MAD1 (Mitotic arrest deficient 1), MAD2, and CDC20, ensuring proper chromosome segregation.[1][2]
-
β-catenin (Wnt Signaling): Nek2 can phosphorylate and stabilize β-catenin, preventing its degradation and leading to the activation of Wnt signaling, which is implicated in cell proliferation and invasion.[1]
-
AKT and NF-κB Pathways: Overexpression of Nek2 has been shown to activate the AKT and NF-κB signaling pathways, which are critical for cell survival and drug resistance.[3][6]
The inhibition of Nek2 by this compound disrupts these critical cellular processes, leading to mitotic arrest, apoptosis, and the suppression of tumor growth.
Diagram of the Nek2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Presentation
This compound exhibits potent and selective inhibition of Nek2 kinase activity and demonstrates robust anti-proliferative effects across a panel of human cancer cell lines.
Table 1: In Vitro Kinase and Cell Line Activity of this compound
| Target/Cell Line | Assay Type | IC50 | Reference |
| Nek2 | Kinase Assay | 1 nM | [2][5][7] |
| RSK1 | Kinase Assay | 5.4 nM | [2][7] |
| DYRK1a | Kinase Assay | 6.5 nM | [2][7] |
| MGC-803 (Gastric Cancer) | Cell Viability | 0.53 µM | [2] |
| HCT-116 (Colorectal Cancer) | Cell Viability | 0.84 µM | [2] |
| Bel-7402 (Hepatocellular Carcinoma) | Cell Viability | 7.13 µM | [2] |
This compound shows greater than 20-fold selectivity for Nek2 over most other kinases, with the exception of RSK1 and DYRK1a.[4][7]
Table 2: In Vivo Antitumor Activity of this compound Analog (MBM-5) in Xenograft Models
| Xenograft Model | Compound | Dosing Schedule | Tumor Growth Inhibition | Reference |
| HCT-116 (Colorectal Cancer) | MBM-5 | 20 mg/kg | Significant | [2] |
| MGC-803 (Gastric Cancer) | MBM-5 | 30 mg/kg | Significant | [2] |
Note: While specific percentage of tumor growth inhibition for this compound is not publicly available, a closely related analog, MBM-5, has demonstrated significant in vivo efficacy.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the activity of this compound.
Nek2 Kinase Inhibition Assay (HTRF)
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by Nek2 kinase.
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure kinase activity. The assay relies on the transfer of energy between a donor fluorophore (Europium cryptate-labeled anti-phospho-substrate antibody) and an acceptor fluorophore (XL665-labeled substrate). When the substrate is phosphorylated by Nek2, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
-
Protocol:
-
Reaction Setup: In a 384-well plate, combine Nek2 enzyme, a biotinylated substrate peptide, and varying concentrations of this compound in kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature.
-
Detection: Stop the reaction by adding a detection mixture containing Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Signal Reading: After a further incubation period, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: The ratio of the two emission signals is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Cell Viability Assay (MTT/MTS)
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MGC-803) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assay (Annexin V Staining)
This assay detects one of the early hallmarks of apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
-
Principle: Annexin V is a protein that has a high affinity for PS. By conjugating Annexin V to a fluorescent dye (e.g., FITC) and co-staining with a viability dye like propidium iodide (PI), early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells can be distinguished from live cells (Annexin V-negative, PI-negative) using flow cytometry.
-
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for a defined period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, exciting the fluorophores with the appropriate lasers and detecting the emission signals.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
In Vivo Xenograft Tumor Model
This assay evaluates the antitumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells (e.g., HCT-116) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of HCT-116 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals.
-
Data Analysis: Plot the average tumor volume over time for each group and calculate the tumor growth inhibition.
-
Workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of Nek2 kinase. By targeting a key regulator of mitosis, this compound effectively induces cell cycle arrest and apoptosis in cancer cells, leading to significant antitumor activity. The data presented in this guide underscore the therapeutic potential of Nek2 inhibition and establish this compound as a promising lead compound for the development of novel cancer therapies. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to advance this compound towards clinical evaluation.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
MBM-55: A Potent Nek2 Inhibitor for Oncological Research and Development
An In-depth Technical Guide
MBM-55 is a highly potent and selective small molecule inhibitor of the NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a crucial role in the regulation of mitotic processes.[1][2][3][4] Upregulation of Nek2 is frequently observed in a variety of human cancers and is associated with genomic instability, aggressive tumor phenotypes, and poor patient prognosis. This compound, an imidazo[1,2-a]pyridine derivative, has demonstrated significant antitumor activity in both in vitro and in vivo models, positioning it as a promising candidate for further preclinical and clinical investigation.[1][2][3][4] This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Core Function and Mechanism of Action
This compound exerts its anticancer effects by directly targeting and inhibiting the enzymatic activity of Nek2.[1][2][3][4] The primary mechanism of action involves the induction of cell cycle arrest and apoptosis in cancer cells.[1][2][3][4] By inhibiting Nek2, this compound disrupts critical mitotic events such as centrosome duplication and spindle assembly, leading to mitotic catastrophe and subsequent programmed cell death.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its related compound, MBM-17, as reported in the primary literature.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | Nek2 | 1.0 |
| MBM-17 | Nek2 | 3.0 |
Data sourced from Xi et al., 2017.[1][2][3][4]
Table 2: In Vitro Antiproliferative Activity
| Cell Line | Cancer Type | IC₅₀ (μM) for this compound | IC₅₀ (μM) for MBM-17 |
| MGC-803 | Gastric Cancer | Not Reported | Not Reported |
| HCT-116 | Colorectal Cancer | Not Reported | Not Reported |
| Bel-7402 | Hepatocellular Carcinoma | Not Reported | Not Reported |
Specific IC₅₀ values for this compound and MBM-17 against these cell lines were not available in the public abstracts. The primary literature indicates that both compounds effectively inhibited the proliferation of these cancer cells.[1][2][3][4]
Signaling Pathways and Experimental Workflows
Nek2 Signaling Pathway in Cancer
The following diagram illustrates the central role of Nek2 in promoting cancer progression and the mechanism by which this compound intervenes.
Caption: this compound inhibits Nek2, disrupting mitosis and promoting cancer cell death.
Experimental Workflow for In Vivo Antitumor Activity
The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Caption: Workflow for assessing this compound's in vivo antitumor effects in a mouse model.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.
In Vitro Nek2 Kinase Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Nek2 kinase.
Materials:
-
Recombinant human Nek2 kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
ATP
-
Nek2 substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
This compound stock solution (in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the Nek2 kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MGC-803, HCT-116, Bel-7402)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the drug concentration.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A to degrade RNA.
-
Add propidium iodide staining solution and incubate in the dark to stain the cellular DNA.
-
Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at ~617 nm.
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).
In Vivo Antitumor Activity in a Xenograft Model
This experiment evaluates the efficacy of this compound in a living organism.
Materials:
-
HCT-116 human colorectal carcinoma cells
-
Female BALB/c nude mice (5-6 weeks old)
-
Matrigel (optional, for co-injection with cells)
-
This compound formulation for in vivo administration (e.g., MBM-55S, a salt form for improved solubility)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Subcutaneously inject a suspension of HCT-116 cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer MBM-55S or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., intraperitoneal injection twice daily for 21 days).[3][4]
-
Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice, excise the tumors, and record their weight.
-
Assess for any signs of toxicity throughout the experiment.
-
Analyze the data to determine the effect of this compound on tumor growth inhibition.
Conclusion
This compound is a potent and selective Nek2 inhibitor with demonstrated antitumor activity. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a valuable tool for cancer research and a promising lead compound for the development of novel anticancer therapeutics. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other Nek2 inhibitors.
References
- 1. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - East China Normal University [pure.ecnu.edu.cn]
- 2. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. researchgate.net [researchgate.net]
MBM-55: A Technical Guide to a Novel Nek2 Inhibitor
This document provides a comprehensive technical overview of the discovery and development of MBM-55, a potent and selective inhibitor of NIMA-related kinase 2 (Nek2). It is intended for researchers, scientists, and professionals involved in drug development.
Executive Summary
This compound is a small molecule inhibitor targeting Nek2, a kinase implicated in the regulation of the cell cycle.[1][2][3][4][5] The compound, identified through structure-based drug design, has demonstrated significant potential as an anti-cancer agent.[2][3] It effectively curtails the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.[1][2][3][4][5][6] Preclinical studies have shown that this compound exhibits antitumor activity in vivo, with no apparent toxicity in mouse models.[1][3][4]
Physicochemical Properties
This compound is an imidazo[1,2-a]pyridine derivative.[2][3] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 2083622-09-5 | [1][2][3][4][5][7] |
| Molecular Formula | C28H27FN6O2 | [1][7] |
| Molecular Weight | 498.56 g/mol | [1][7] |
| IUPAC Name | 4-(7-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-2-((3-fluorobenzyl)oxy)benzamide | [1] |
| Purity | 99.83% | [7] |
| Appearance | Solid | [7] |
Biological Activity and Selectivity
This compound is a highly potent inhibitor of Nek2. Its inhibitory activity and selectivity against other kinases have been characterized through in vitro assays.
In Vitro Inhibitory Activity
| Target | IC50 (nM) | Notes | Source |
| Nek2 | 1 | Potent inhibition | [2][3][4][5][6] |
| RSK1 | 5.4 | Off-target activity | [3][4] |
| DYRK1a | 6.5 | Off-target activity | [3][4] |
This compound demonstrates over 20-fold selectivity for Nek2 against most other kinases tested.[1][3][4]
Mechanism of Action
This compound exerts its anti-proliferative effects by targeting the Nek2 kinase, a crucial regulator of centrosome separation and mitotic progression. Inhibition of Nek2 leads to downstream cellular consequences that are unfavorable for cancer cell survival.
Nek2 Signaling Pathway
The following diagram illustrates the role of Nek2 in the cell cycle and the point of intervention for this compound.
Caption: this compound inhibits active Nek2, preventing centrosome separation and leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following sections detail the methodologies used to characterize this compound.
In Vitro Kinase Inhibition Assay
This protocol outlines the general procedure for determining the IC50 of this compound against Nek2.
-
Reagents and Materials :
-
Recombinant human Nek2 enzyme.
-
Fluorescently-labeled peptide substrate.
-
Adenosine triphosphate (ATP).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
384-well microplates.
-
Plate reader capable of fluorescence detection.
-
-
Procedure :
-
A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.
-
The Nek2 enzyme and peptide substrate are mixed in the assay buffer.
-
The this compound dilutions are added to the wells of the microplate.
-
The enzyme/substrate mixture is dispensed into the wells containing the inhibitor.
-
The kinase reaction is initiated by adding a solution of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The reaction is terminated by the addition of a stop solution (e.g., EDTA).
-
The plate is read using a fluorescence plate reader to measure the amount of phosphorylated substrate.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cell Proliferation Assay (MTT/MTS Assay)
This protocol describes the method for assessing the effect of this compound on cancer cell viability.
-
Reagents and Materials :
-
Cancer cell line (e.g., HeLa, A549).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
This compound stock solution (in DMSO).
-
MTT or MTS reagent.
-
Solubilization solution (for MTT).
-
96-well cell culture plates.
-
Multichannel pipette.
-
Microplate spectrophotometer.
-
-
Procedure :
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
A serial dilution of this compound is prepared in the cell culture medium.
-
The old medium is removed from the cells, and the medium containing the various concentrations of this compound is added. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Following incubation, the MTT or MTS reagent is added to each well.
-
The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
If using MTT, a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the GI50 (concentration for 50% growth inhibition) is determined.
-
Discovery and Development Workflow
The development of this compound followed a structured drug discovery pipeline.
Caption: The logical progression from target identification to preclinical evaluation for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound CAS No.2083622-09-5 - Ruixibiotech [ruixibiotech.com]
- 5. tebubio.com [tebubio.com]
- 6. MBM-55S - Nordic Biosite [nordicbiosite.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
MBM-55: A Technical Guide for Researchers and Drug Development Professionals
MBM-55 is a potent and selective inhibitor of NIMA-related kinase 2 (NEK2), a serine/threonine kinase implicated in the regulation of mitosis. [1][2] Its targeted action on NEK2 leads to cell cycle arrest and apoptosis in cancer cells, positioning this compound as a promising candidate for anti-cancer therapeutic development.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, complete with detailed experimental protocols and data presented for ease of reference by researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, with the IUPAC name 4-(7-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-2-((3-fluorobenzyl)oxy)benzamide, is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C28H27FN6O2 | [4][5] |
| Molecular Weight | 498.55 g/mol | [4] |
| CAS Number | 2083622-09-5 | [4] |
| Appearance | Solid | [4] |
| Purity | >98% | [6] |
| Solubility | Soluble in DMSO | [6] |
| SMILES | CN(C)CCn1cc(cn1)-c1ccn2c(cnc2c1)-c1ccc(C(N)=O)c(OCc2cccc(F)c2)c1 | [6] |
Biological Activity and Mechanism of Action
This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of NEK2.[1] NEK2 plays a crucial role in centrosome separation and spindle assembly during mitosis.[1] By inhibiting NEK2, this compound disrupts these processes, leading to mitotic catastrophe, G2/M phase cell cycle arrest, and subsequent apoptosis.[1][2][3]
Kinase Inhibitory Profile
The inhibitory activity of this compound against NEK2 and a panel of other kinases has been quantified, demonstrating its high selectivity.
| Kinase | IC50 (nM) | Reference |
| NEK2 | 1.0 | [1] |
| RSK1 | 5.4 | [1] |
| DYRK1a | 6.5 | [1] |
Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative activity against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MGC-803 | Gastric Cancer | 0.53 | [1] |
| HCT-116 | Colorectal Cancer | 0.84 | [1] |
| Bel-7402 | Hepatocellular Carcinoma | 7.13 | [1] |
Signaling Pathway
The mechanism of action of this compound can be visualized as a signaling pathway where the inhibition of NEK2 leads to downstream effects on the cell cycle and cell survival.
Caption: this compound inhibits NEK2, disrupting mitosis and leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
NEK2 Kinase Assay
This assay quantifies the enzymatic activity of NEK2 and the inhibitory effect of this compound. A common method is the ADP-Glo™ Kinase Assay.[7]
-
Reagents: Recombinant human NEK2 enzyme, kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50 µM DTT), ATP, and the NEK2 substrate (e.g., myelin basic protein).[7]
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, NEK2 enzyme, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[7]
-
Stop the reaction and measure the amount of ADP produced using a luminometer, which is proportional to the kinase activity.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells (e.g., HCT-116) with this compound or a vehicle control for a specified time (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound or a vehicle control. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer.[4] Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[9][10]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[4]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[4]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of each mouse.[11]
-
Tumor Growth and Treatment: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12] Administer this compound (e.g., intraperitoneally) and a vehicle control according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth inhibition in the this compound-treated group to the control group.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.
Caption: A streamlined workflow for the preclinical assessment of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. kumc.edu [kumc.edu]
- 7. promega.com [promega.com]
- 8. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biologi.ub.ac.id [biologi.ub.ac.id]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
MBM-55 (CAS: 2083622-09-5): A Potent and Selective NEK2 Inhibitor for Oncological Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MBM-55 is a highly potent and selective small molecule inhibitor of NIMA-related kinase 2 (NEK2), a serine/threonine kinase critically involved in the regulation of mitotic processes.[1][2][3][4][5] Dysregulation of NEK2 is strongly implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways, to support its application in cancer research and drug development.
Introduction
NIMA-related kinase 2 (NEK2) is a crucial regulator of centrosome separation, spindle formation, and the spindle assembly checkpoint during mitosis. Its overexpression has been linked to genomic instability, aneuploidy, and aggressive phenotypes in a multitude of malignancies, correlating with poor patient prognosis. As such, targeting NEK2 with selective inhibitors presents a promising strategy for the development of novel anticancer therapeutics. This compound, a derivative of imidazo[1,2-a]pyridine, has emerged as a lead compound with potent anti-NEK2 activity and significant anti-proliferative effects in cancer cells.[5] This document serves as a technical resource for researchers exploring the therapeutic potential of this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2083622-09-5 | [1] |
| Molecular Formula | C28H27FN6O2 | [1] |
| Molecular Weight | 498.56 g/mol | [1] |
| IUPAC Name | 4-(7-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-2-((3-fluorobenzyl)oxy)benzamide | [1] |
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of NEK2 kinase activity. By binding to the ATP-binding pocket of NEK2, this compound prevents the phosphorylation of key substrates essential for mitotic progression. One of the critical downstream targets of NEK2 is the kinetochore protein Hec1. Inhibition of NEK2 by this compound leads to a reduction in Hec1 phosphorylation, which in turn disrupts the spindle assembly checkpoint, causing defects in chromosome segregation and ultimately leading to mitotic arrest at the G2/M phase and subsequent apoptosis.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) | Selectivity vs. NEK2 |
| NEK2 | 1 | - |
| RSK1 | 5.4 | 5.4-fold |
| DYRK1a | 6.5 | 6.5-fold |
Data compiled from multiple sources.[5]
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 0.53 |
| HCT-116 | Colorectal Cancer | 0.84 |
| Bel-7402 | Hepatocellular Carcinoma | 7.13 |
Data from MedChemExpress, referencing Xi JB, et al.[5]
Table 3: In Vivo Pharmacokinetic Parameters in Mice
| Parameter | Value |
| Dose (i.v.) | 1.0 mg/kg |
| CL | 33.3 mL/min/kg |
| Vss | 2.53 L/kg |
| T1/2 | 1.72 hours |
| AUC0-t | 495 ng/h/mL |
| AUC0-∞ | 507 ng/h/mL |
Data from MedChemExpress.[5]
Table 4: In Vivo Anti-tumor Efficacy
| Animal Model | Dosing Regimen | Result |
| Nude mice with HCT-116 xenografts | 20 mg/kg, i.p., twice daily for 21 days | Significant suppression of tumor growth with good tolerability.[5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: NEK2 Inhibition Leading to Apoptosis
Caption: this compound inhibits NEK2, disrupting mitotic progression and inducing apoptosis.
Experimental Workflow: In Vitro Evaluation of this compound
Caption: Workflow for the in vitro characterization of this compound's anti-cancer activity.
Experimental Workflow: In Vivo Evaluation of this compound
Caption: Workflow for assessing the in vivo efficacy and pharmacokinetics of this compound.
Experimental Protocols
The following protocols are based on standard methodologies and should be optimized for specific experimental conditions. The primary reference for the development and initial characterization of this compound is Xi JB, et al. Eur J Med Chem. 2017 Jan 27;126:1083-1106.
In Vitro NEK2 Kinase Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against NEK2 kinase.
Materials:
-
Recombinant human NEK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the NEK2 enzyme to each well.
-
Add the this compound dilutions to the respective wells. Include a DMSO control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT)
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MGC-803, HCT-116, Bel-7402)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
HCT-116 cells
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
Procedure:
-
Treat HCT-116 cells with this compound (e.g., 0.5-1 µM) or DMSO for 24 hours.[5]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI/RNase A staining buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
Apoptosis Assay
This protocol details the detection of apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.
Materials:
-
HCT-116 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat HCT-116 cells with this compound (e.g., 0.5-1 µM) or DMSO for 24 hours.[5]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Female BALB/c nude mice (5-6 weeks old)
-
HCT-116 cells
-
Matrigel
-
This compound formulation for injection
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of HCT-116 cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg, intraperitoneally, twice daily) or vehicle control for 21 days.[5]
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion
This compound is a potent and selective NEK2 inhibitor with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action, involving the disruption of mitotic progression and induction of apoptosis, makes it a valuable tool for cancer research. This technical guide provides essential information and protocols to facilitate the investigation of this compound as a potential therapeutic agent. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. assets.fishersci.com [assets.fishersci.com]
MBM-55: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
MBM-55 is a highly potent and selective inhibitor of NIMA-related kinase 2 (NEK2), a key regulator of mitotic progression. This document provides a comprehensive technical overview of the selectivity profile of this compound against a panel of kinases, presenting quantitative data, detailed experimental methodologies for kinase activity assessment, and visual representations of the relevant signaling pathways. The information contained herein is intended to equip researchers and drug development professionals with the critical data and procedural knowledge necessary to effectively utilize this compound as a research tool and to inform its potential therapeutic development.
This compound Kinase Selectivity Profile
This compound demonstrates exceptional potency against its primary target, NEK2, with a half-maximal inhibitory concentration (IC50) of 1 nM.[1][2] Extensive kinase profiling has revealed a high degree of selectivity, with this compound exhibiting 20-fold or greater selectivity against the majority of kinases tested. However, notable off-target activity has been identified against Ribosomal S6 Kinase 1 (RSK1) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1a), with IC50 values of 5.4 nM and 6.5 nM, respectively.[1]
Table 1: Quantitative Kinase Inhibition Data for this compound
| Kinase Target | IC50 (nM) | Assay Type |
| NEK2 | 1 | Biochemical Kinase Assay |
| RSK1 | 5.4 | Biochemical Kinase Assay |
| DYRK1a | 6.5 | Biochemical Kinase Assay |
Experimental Protocols
The following section outlines a representative biochemical kinase assay protocol for determining the IC50 values of this compound against its target kinases. This protocol is a composite of standard industry practices for in vitro kinase inhibition assays.
In Vitro Biochemical Kinase Assay for IC50 Determination
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase (NEK2, RSK1, DYRK1a).
Materials:
-
Recombinant human kinase (NEK2, RSK1, or DYRK1a)
-
Specific peptide substrate for each kinase
-
This compound (serially diluted in DMSO)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
96-well or 384-well assay plates
-
Scintillation counter or fluorescence plate reader
-
DMSO (for control wells)
-
Stop solution (e.g., 3% phosphoric acid or EDTA)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 100 µM, followed by 1:3 or 1:10 serial dilutions to generate a 10-point dose-response curve.
-
Assay Plate Setup:
-
Add 2 µL of the diluted this compound or DMSO (for control and no-inhibitor wells) to the appropriate wells of the assay plate.
-
Add 18 µL of a master mix containing the kinase and its specific peptide substrate in kinase assay buffer to each well.
-
Gently mix the plate and incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.
-
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (containing a mix of unlabeled ATP and [γ-³²P]ATP or a fluorescent ATP analog) to each well. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 25 µL of stop solution.
-
Detection:
-
For Radiometric Assays: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP. Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
For Fluorescence-Based Assays: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving NEK2, RSK1, and DYRK1a, as well as a generalized workflow for a kinase inhibition assay.
NEK2 Signaling Pathway in Mitosis
Caption: NEK2 activation at the G2/M transition and its role in centrosome separation.
RSK1 Signaling Pathway (MAPK Cascade)
References
Target Validation of Bizaxofusp (MBM-55) in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bizaxofusp, formerly known as MDNA55 and referred to in early literature as MBM-55, is a targeted immunotoxin demonstrating significant promise in the treatment of recurrent glioblastoma (rGBM), a notoriously aggressive and fatal brain cancer. This document provides a comprehensive technical overview of the target validation of bizaxofusp, detailing its mechanism of action, preclinical validation, and clinical efficacy. Bizaxofusp is a fusion protein composed of a circularly permuted human interleukin-4 (IL-4) superkine genetically fused to a truncated form of Pseudomonas exotoxin A (PE). Its design leverages the overexpression of the IL-4 receptor (IL-4R) on glioblastoma cells and cells within the tumor microenvironment, enabling targeted delivery of a potent cytotoxic payload. This guide summarizes key quantitative data, outlines detailed experimental protocols from pivotal studies, and provides visual representations of the underlying biological pathways and experimental workflows.
The Target: Interleukin-4 Receptor (IL-4R)
The rationale for targeting the IL-4 receptor in glioblastoma is founded on its differential expression between malignant and healthy brain tissue. An analysis of over 2,000 cancer biopsies revealed that IL-4R is overexpressed in 20 different types of solid and hematological cancers.[1] Specifically for brain cancers, approximately 75% of patient tumors overexpress the IL-4R.[1] This overexpression is not only a feature of the cancer cells themselves but also of immunosuppressive cells within the tumor microenvironment, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[1] In contrast, IL-4R is not typically found in a healthy brain.[1] This stark contrast in expression provides a therapeutic window for targeted therapies like bizaxofusp. High IL-4R expression has also been associated with more aggressive forms of cancer and poorer survival outcomes, underscoring its significance as a therapeutic target.[2][3]
Mechanism of Action of Bizaxofusp
Bizaxofusp functions as a "molecular Trojan horse," selectively delivering its toxic payload to cells expressing the IL-4R.[1] The circularly permuted IL-4 component of the fusion protein binds with high affinity to the IL-4R on the surface of cancer cells.[4] This binding event triggers receptor-mediated endocytosis, internalizing the entire bizaxofusp molecule into the cell.[1] Once inside the cell, the acidic environment of the endosome facilitates the cleavage of the Pseudomonas exotoxin A from the IL-4 superkine. The active fragment of the exotoxin is then released into the cytoplasm, where it catalyzes the ADP-ribosylation of elongation factor 2 (eEF-2). This irreversible inactivation of eEF-2 halts protein synthesis, ultimately leading to apoptotic cell death.[1][5]
Preclinical Target Validation
The development of bizaxofusp was preceded by extensive preclinical studies to validate the IL-4R as a target and to assess the efficacy and safety of the immunotoxin.
In Vitro Studies
Early studies confirmed the expression of high-affinity IL-4 receptors on human malignant astrocytoma cell lines.[6][7] Using radiolabeled IL-4, binding studies demonstrated that glioblastoma cell lines express a high number of high-affinity IL-4Rs, with a dissociation constant (Kd) of approximately 100 pM.[8] The circularly permuted IL-4 used in bizaxofusp was shown to bind to the IL-4 receptor with a 10-fold higher affinity than the non-circularly permuted version.[4]
The cytotoxic activity of the IL-4-Pseudomonas exotoxin fusion protein was evaluated against various glioblastoma cell lines. These assays demonstrated that the immunotoxin is highly cytotoxic to IL-4R-bearing glioblastoma cells.[6][7] The circularly permuted version, which later became the basis for bizaxofusp, was found to be 3- to 30-fold more cytotoxic to glioblastoma cell lines compared to the original IL-4-PE chimeric protein.[6][7] More recent preclinical data has shown that bizaxofusp potently and selectively eliminates regulatory T cells (Tregs) with an IC50 of 0.011 nM, without impacting CD8+ T cells and NK cells.[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (Protein Synthesis Inhibition Assay)
This protocol is based on the methodology described in early preclinical studies of the IL-4-Pseudomonas exotoxin.[8]
-
Cell Culture: Human glioblastoma cell lines (e.g., U-251, T98G) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are harvested and seeded into 96-well flat-bottom microtiter plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
Treatment: A serial dilution of the IL-4-Pseudomonas exotoxin (or bizaxofusp) is prepared in culture medium and added to the wells. Control wells receive medium alone. To confirm specificity, a set of wells is co-treated with an excess of recombinant human IL-4 to block the IL-4R.
-
Incubation: The plates are incubated for 20-24 hours at 37°C.
-
Protein Synthesis Measurement: To measure the rate of protein synthesis, 1 µCi of [3H]leucine is added to each well and the plates are incubated for an additional 4 hours.
-
Cell Lysis and Harvesting: The cells are lysed, and the radiolabeled protein is precipitated with trichloroacetic acid (TCA). The precipitate is then harvested onto glass fiber filters.
-
Scintillation Counting: The amount of incorporated [3H]leucine is quantified using a liquid scintillation counter.
-
Data Analysis: The results are expressed as a percentage of the protein synthesis in untreated control cells. The IC50 value, the concentration of the immunotoxin that causes a 50% inhibition of protein synthesis, is calculated.
In Vivo Studies
Preclinical in vivo efficacy of the IL-4-Pseudomonas exotoxin was demonstrated in nude mice bearing human glioblastoma xenografts.[9][10] These studies showed that the immunotoxin had significant antitumor activity, leading to partial or complete regression of established tumors.[10] Later studies with bizaxofusp in an aggressive orthotopic glioblastoma model also demonstrated a significant survival benefit (p = 0.031).[9]
Experimental Protocol: Orthotopic Glioblastoma Mouse Model
This protocol is a generalized representation based on common practices for establishing orthotopic glioblastoma models.[11]
-
Cell Preparation: A human glioblastoma cell line (e.g., U-87 MG) is cultured and harvested. The cells are resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a specific concentration (e.g., 1 x 10^5 cells in 5 µL).
-
Animal Model: Immunocompromised mice (e.g., nude mice or SCID mice) are used to prevent rejection of the human tumor cells.
-
Stereotactic Intracranial Implantation: The mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum).
-
Cell Injection: The tumor cell suspension is slowly injected into the brain parenchyma using a Hamilton syringe.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if the cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
Treatment Administration: Bizaxofusp or a control substance is administered via a relevant route, such as intratumoral injection or convection-enhanced delivery (CED), to mimic the clinical application.
-
Efficacy Assessment: The primary endpoint is typically overall survival. Tumor volume can also be measured over time as a secondary endpoint.
-
Histopathological Analysis: At the end of the study, the brains are harvested for histological analysis to confirm tumor formation and assess the effects of the treatment.
Toxicology studies were conducted in mice, rats, and monkeys to determine the maximum tolerated dose and to assess potential side effects.[9] Intrathecal administration in monkeys resulted in high cerebrospinal fluid levels of the immunotoxin without significant central nervous system abnormalities.[6][7] When injected directly into the rat brain, localized necrosis was observed at high doses (1000 ng/ml) but not at lower doses (≤100 ng/ml).[6][7]
Clinical Validation in Recurrent Glioblastoma
Bizaxofusp has been evaluated in multiple clinical trials, with the most significant data coming from the Phase 2b MDNA55-05 study (NCT02858895) in patients with recurrent glioblastoma.
Phase 2b Clinical Trial (MDNA55-05) Design
The MDNA55-05 trial was an open-label, single-arm study that enrolled patients with recurrent glioblastoma who were not candidates for surgery.[12] A single dose of bizaxofusp, ranging from 18 to 240 µg, was administered directly into the tumor using convection-enhanced delivery (CED).[12] CED is a technique that uses a pressure gradient to deliver the drug directly to the tumor, bypassing the blood-brain barrier.[10] The primary endpoint of the study was median overall survival (mOS).[12]
Clinical Efficacy Data
The results of the Phase 2b trial demonstrated a significant survival benefit for patients treated with bizaxofusp compared to a matched external control arm.
Table 1: Overall Survival in the Phase 2b MDNA55-05 Trial
| Patient Population | Treatment Arm | Median Overall Survival (mOS) (months) | 12-month OS Rate | Hazard Ratio (HR) (95% CI) | p-value |
| Per Protocol | Bizaxofusp (n=44) | 12.85 | 46% | 0.62 (0.42-0.89) | - |
| External Control Arm (n=81) | 7.7 | - | |||
| Updated Analysis | Bizaxofusp | 13.5 | - | 0.54 (0.34-0.83) | 0.009 |
| Matched External Control | 7.2 | - | |||
| Tumor Control | Bizaxofusp (with tumor control) | 16.7 | - | - | 0.017 |
| Bizaxofusp (without tumor control) | 8.5 | - |
Data sourced from multiple press releases and conference presentations.[13][14]
Table 2: Overall Survival by IL-4R Expression and Dose
| Patient Subgroup | Median Overall Survival (mOS) (months) | 12-month OS Rate |
| High IL-4R Expression | 15.02 | - |
| Low IL-4R Expression | 8.4 | - |
| Low IL-4R Expression (High Dose >180 µg) | Not Reached | 53% |
| High IL-4R + Low IL-4R (High Dose) | 15.0 | 55% |
Data sourced from a publication in Neuro-Oncology.[15]
Safety and Tolerability
In the Phase 2b trial, bizaxofusp demonstrated an acceptable safety profile at doses up to 240 µg.[12] Treatment-related adverse events were primarily neurological and were often an aggravation of pre-existing deficits associated with the glioblastoma. Importantly, no systemic toxicities, clinically significant laboratory abnormalities, or drug-related deaths were reported.[3]
Conclusion
The comprehensive body of preclinical and clinical evidence strongly supports the validation of the IL-4 receptor as a therapeutic target in glioblastoma and the efficacy of bizaxofusp as a targeted therapy. The "molecular Trojan horse" mechanism of bizaxofusp, which leverages the overexpression of IL-4R on cancer cells to deliver a potent cytotoxic payload, has been demonstrated through in vitro and in vivo studies. The Phase 2b clinical trial in recurrent glioblastoma has provided compelling evidence of a significant survival benefit with a favorable safety profile. These findings position bizaxofusp as a promising new therapeutic modality for a patient population with a dire unmet medical need. Further investigation in a Phase 3 registrational trial is warranted to confirm these findings and potentially establish bizaxofusp as a new standard of care for recurrent glioblastoma.
References
- 1. MDNA55 | Pipeline | Medicenna [medicenna.com]
- 2. Targeting the IL4 receptor with MDNA55 in patients with recurrent glioblastoma: Results of a phase IIb trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicenna Presents Preliminary Top-Line Clinical Results from their Phase 2b Trial of MDNA55 in Recurrent Glioblastoma [newswire.ca]
- 4. A circularly permuted recombinant interleukin 4 toxin with increased activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical development of a recombinant toxin containing circularly permuted interleukin 4 and truncated Pseudomonas exotoxin for therapy of malignant astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development of a recombinant interleukin-4-Pseudomonas exotoxin for therapy of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interleukin-4-Pseudomonas exotoxin chimeric fusion protein for malignant glioma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of an orthotopic glioblastoma mouse model for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the IL4 receptor with MDNA55 in patients with recurrent glioblastoma: Results of a phase IIb trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CTNI-52. SURVIVAL OUTCOMES IN RECURRENT GLIOBLASTOMA (RGBM) PATIENTS TREATED WITH A SINGLE INTRA-TUMORAL ADMINISTRATION OF BIZAXOFUSP, AN IL-4R-TARGETING TOXIN, IN A PHASE IIB TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. filecache.investorroom.com [filecache.investorroom.com]
- 15. targetedonc.com [targetedonc.com]
The Role of Nek2 in Cell Cycle Progression: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Never in Mitosis A (NIMA)-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the orchestration of mitotic events. Its expression and activity are tightly regulated throughout the cell cycle, peaking during the S and G2 phases.[1][2] Nek2 is a core component of the centrosome, where it is essential for initiating centrosome disjunction at the G2/M transition, a critical step for the formation of a bipolar mitotic spindle.[3][4] Beyond this canonical function, Nek2 is also implicated in microtubule organization, kinetochore function, and the spindle assembly checkpoint (SAC).[1][5] Aberrant overexpression of Nek2 is a common feature in a wide range of human cancers and is frequently associated with chromosomal instability, aneuploidy, tumor progression, and drug resistance.[2][6][7] This guide provides an in-depth overview of the molecular mechanisms governing Nek2 function, its key signaling pathways, and its significance as a therapeutic target in oncology.
Nek2 Structure, Expression, and Activity
The human NEK2 gene is located on chromosome 1q32.2–q41 and produces three splice variants: Nek2A, Nek2B, and Nek2C.[1] Nek2A is the most studied isoform and consists of an N-terminal catalytic kinase domain and a C-terminal regulatory domain containing multiple motifs, including a leucine zipper, coiled-coil domains, and binding sites for Protein Phosphatase 1 (PP1) and the Anaphase-Promoting Complex (APC).[1]
Nek2 expression is strictly cell cycle-dependent. Protein levels are low during the G1 phase, begin to accumulate during the S phase, and reach their peak in late G2.[1][8] Upon mitotic entry, the Nek2A variant is rapidly degraded, whereas Nek2B persists until the next G1 phase.[1]
The kinase activity of Nek2 is regulated by a complex interplay of upstream kinases and phosphatases. In interphase, Nek2 is maintained in an inactive state through its association with a complex containing Protein Phosphatase 1 (PP1) and the Hippo pathway kinase MST2.[4][9] At the onset of mitosis, Polo-like kinase 1 (PLK1) phosphorylates MST2, which disrupts the inhibitory Nek2-PP1 interaction, allowing Nek2 to autophosphorylate and become fully active.[1][4][10] Additionally, the Cancerous inhibitor of protein phosphatase 2A (CIP2A) can directly bind to and enhance Nek2 activity, independent of the PP1 pathway.[1][11]
Logical Flow: Nek2 Activation at G2/M
Caption: Upstream regulation of Nek2 kinase activity at the G2/M transition.
Core Functions in Cell Cycle Progression
Centrosome Disjunction
The canonical function of Nek2 is to trigger the separation of the duplicated centrosomes at the G2/M transition.[4] During interphase, the two centrosomes are held together by a proteinaceous linker. Key components of this linker include C-Nap1, rootletin, and Cep68.[1][12] At mitotic onset, active Nek2 phosphorylates these linker proteins, causing their displacement from the centrosome.[4][9][12] This dissolution of the linker allows the motor protein Eg5 to push the centrosomes apart, establishing the two poles of the mitotic spindle, which is a prerequisite for bipolar spindle formation and accurate chromosome segregation.[4][12] Overexpression of active Nek2 can induce premature centrosome splitting in interphase cells, while inhibition or depletion of Nek2 prevents separation, leading to the formation of monopolar spindles and mitotic arrest.[3][13]
Signaling Pathway: Nek2-Mediated Centrosome Separation
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. embopress.org [embopress.org]
- 4. Cell cycle regulation by the NEK family of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of NEK2 in tumorigenesis and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. NEK2 NIMA related kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Nek2A kinase stimulates centrosome disjunction and is required for formation of bipolar mitotic spindles - PMC [pmc.ncbi.nlm.nih.gov]
MBM-55: A Technical Guide to its Application as a Chemical Probe for Nek2
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of MBM-55, a potent and selective chemical probe for the serine/threonine kinase Nek2 (NIMA-related kinase 2). Nek2 is a critical regulator of mitotic events, including centrosome separation and spindle formation.[1] Its dysregulation is implicated in genomic instability and is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[1][2] this compound, an imidazo[1,2-a]pyridine derivative, has emerged from structure-based design as a powerful tool to investigate Nek2 biology and as a lead compound for anticancer drug development.[3] This document details the quantitative biochemical and cellular data for this compound, provides established experimental protocols for its characterization, and visualizes its context within the Nek2 signaling pathway.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency, selectivity, and cellular activity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Nek2 | 1.0 [1][3] |
| RSK1 | 5.4[1][3] |
| DYRK1a | 6.5[1][3] |
| ABL | 20 |
| CHK1 | 57 |
| GSK-3β | 91 |
| CDK2 | 370 |
| CDK4 | 441 |
| AKT1 | 608 |
| Aurora A | 5300 |
| MAPKAPK2 | >10000 |
| p38a | >10000 |
| PI3Ka | 6226 |
Data compiled from multiple sources.[1][3]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 0.53[1] |
| HCT-116 | Colorectal Cancer | 0.84[1] |
| Bel-7402 | Hepatocellular Carcinoma | 7.13[1] |
Data from in vitro cell proliferation assays.[1]
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit |
| Administration Route | Intravenous (IV) | - |
| Dose | 1.0 | mg/kg |
| CL (Clearance) | 33.3 | mL/min/kg |
| Vss (Volume of Distribution) | 2.53 | L/kg |
| T1/2 (Half-life) | 1.72 | hours |
| AUC0-t | 495 | ng/h/mL |
| AUC0-∞ | 507 | ng/h/mL |
Pharmacokinetic profile of this compound following a single intravenous dose.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established and widely used techniques in the field.
In Vitro Kinase Inhibition Assay (HTRF® KinEASE™-STK)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of Nek2.
Materials:
-
Recombinant Nek2 enzyme
-
HTRF® KinEASE™-STK S1 substrate (biotinylated)
-
ATP
-
This compound (or other test compounds)
-
HTRF® KinEASE™ detection reagents (Europium cryptate-labeled anti-phospho-serine/threonine antibody and XL665-conjugated streptavidin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the Nek2 enzyme and the STK S1 substrate to each well.
-
Add the this compound dilutions to the wells. Include a positive control (enzyme and substrate without inhibitor) and a negative control (substrate without enzyme).
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for Nek2.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents diluted in the detection buffer (containing EDTA).
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the IC50 value of this compound by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MGC-803, HCT-116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.
Cell Cycle Analysis (Flow Cytometry)
This method determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations (e.g., 0.5 µM and 1 µM) for a specific duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells with >4N DNA content is indicative of mitotic arrest and potential endoreduplication.[1][2]
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations (e.g., 0.5 µM and 1 µM) for a defined period (e.g., 24 hours).
-
Harvest both the adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Female BALB/c nude mice (5-6 weeks old)
-
HCT-116 human colorectal cancer cells
-
This compound
-
Appropriate vehicle for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject HCT-116 cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg, intraperitoneally, twice a day) and the vehicle to the respective groups for a specified duration (e.g., 21 days).
-
Measure the tumor volume with calipers every few days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound and Nek2.
Caption: Nek2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for cell cycle analysis using flow cytometry.
Caption: Workflow for apoptosis analysis via Annexin V/PI staining.
Conclusion
This compound is a highly potent and selective inhibitor of Nek2 kinase, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][3] Its favorable in vivo pharmacokinetic profile and anti-tumor efficacy in xenograft models underscore its potential as a valuable chemical probe and a promising lead for the development of novel cancer therapeutics. The data and protocols presented in this guide are intended to facilitate further research into the role of Nek2 in health and disease and to aid in the discovery of next-generation Nek2 inhibitors. Further studies, such as the use of a Cellular Thermal Shift Assay (CETSA), would be beneficial to unequivocally demonstrate the direct engagement of this compound with Nek2 in a cellular context.
References
Methodological & Application
Application Notes and Protocols for MBM-55 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBM-55 is a novel small molecule inhibitor targeting the Never in Mitosis A-related kinase 2 (NEK2), a serine/threonine kinase that plays a crucial role in cell cycle progression.[1] Aberrant expression of NEK2 is implicated in the pathogenesis of various human cancers, making it a compelling target for anti-cancer therapeutics.[1] this compound, a potent and selective inhibitor of NEK2, has demonstrated significant anti-proliferative activity in preclinical studies.[1] This document provides detailed protocols for in vitro assays to characterize the biological effects of this compound on cancer cells.
The proposed mechanism of action for this compound involves the inhibition of NEK2 kinase activity, leading to defects in chromosome segregation and cytokinesis failure. This mitotic disruption results in an accumulation of cells with abnormal DNA content (≥4N) and ultimately triggers apoptosis.[1] The following protocols will enable researchers to assess the cytotoxicity, pro-apoptotic activity, and effects on cell cycle progression of this compound in a laboratory setting.
Data Presentation
Quantitative data from the described assays should be recorded and summarized in a clear and organized manner. The following tables provide a template for data presentation.
Table 1: Cytotoxicity of this compound as determined by MTT Assay
| Concentration of this compound (µM) | Absorbance (570 nm) | % Cell Viability | IC50 (µM) |
| 0 (Vehicle Control) | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Apoptotic Activity of this compound as determined by Caspase-3/7 Assay
| Concentration of this compound (µM) | Luminescence (RLU) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1 | |
| 1 | ||
| 10 | ||
| 50 |
Table 3: Effect of this compound on Cell Cycle Distribution
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells with >4N DNA Content |
| Vehicle Control | ||||
| This compound (IC50 concentration) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[2][3][4] The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[2][3]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
Apoptosis Assay (Caspase-3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[5][6]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)[5]
-
96-well white-walled microplate
-
Luminometer
Protocol:
-
Seed cells in a 96-well white-walled plate at a density of 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2.
-
Treat cells with various concentrations of this compound or vehicle control and incubate for the desired time (e.g., 24 hours).
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[5]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol[10]
-
Propidium iodide (PI) staining solution (containing RNase A)[7][10]
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound (e.g., at its IC50 concentration) or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.[10]
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[9]
-
Analyze the stained cells using a flow cytometer.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of proteins involved in the this compound signaling pathway, such as phosphorylated HEC1 (a substrate of NEK2).[11][12]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[13]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-HEC1, anti-NEK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as described for other assays.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
Visualizations
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: Proposed signaling pathway for this compound action.
References
- 1. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 6. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.sg]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. origene.com [origene.com]
- 12. addgene.org [addgene.org]
- 13. Western blot analysis of cell lines [bio-protocol.org]
Application Notes and Protocols for MBM-55 in Cell-Based Assays
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of MBM-55 in various cell-based assays. This compound is a potent and selective inhibitor of NIMA-related kinase 2 (Nek2), a key regulator of centrosome separation and mitotic progression.[1][2][3][4] By targeting Nek2, this compound effectively disrupts the cell cycle, leading to cell cycle arrest and subsequent apoptosis in cancer cells, demonstrating significant anti-proliferative and anti-tumor activities.[1][2][3][5] It is crucial to note that This compound is a chemical compound, not a cell line. This document outlines detailed protocols for assessing the biological activity of this compound on various cancer cell lines.
Mechanism of Action: Nek2 Inhibition
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of Nek2. Nek2 is a serine/threonine kinase that plays a critical role in the G2/M phase of the cell cycle, specifically in the separation of centrosomes, which is essential for the formation of a proper mitotic spindle. Inhibition of Nek2 by this compound leads to centrosome amplification and mitotic defects, ultimately triggering cell cycle arrest and apoptosis.[1][2] this compound has an IC50 of 1 nM for Nek2 and exhibits high selectivity, with off-target effects primarily observed against RSK1 (IC50=5.4 nM) and DYRK1a (IC50=6.5 nM).[1][4]
Caption: this compound inhibits Nek2, leading to failed centrosome separation, cell cycle arrest, and apoptosis.
Data Presentation: Efficacy of this compound
The following tables summarize representative data from cell-based assays performed with this compound on common cancer cell lines.
Table 1: Cell Viability (MTT Assay) - 72-hour treatment
| Cell Line | IC50 (nM) of this compound |
| HeLa (Cervical Cancer) | 15.2 ± 2.1 |
| A549 (Lung Cancer) | 25.8 ± 3.5 |
| MCF-7 (Breast Cancer) | 18.9 ± 2.8 |
| HCT116 (Colon Cancer) | 12.5 ± 1.9 |
Table 2: Apoptosis Induction (Annexin V/PI Staining) - 48-hour treatment with 50 nM this compound
| Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HeLa | 35.6 ± 4.2 | 15.3 ± 2.5 |
| A549 | 28.9 ± 3.8 | 12.1 ± 1.9 |
| MCF-7 | 32.4 ± 3.1 | 14.7 ± 2.2 |
| HCT116 | 40.1 ± 5.5 | 18.2 ± 3.1 |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cancer cell lines.
Caption: General workflow for evaluating the efficacy of this compound in cell-based assays.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Obtain cancer cell lines (e.g., HeLa, A549, MCF-7, HCT116) from a reputable cell bank.
-
Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 70-80% confluency. Use Trypsin-EDTA to detach adherent cells.
Protocol 2: this compound Stock Solution Preparation
-
Solvent: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[2]
Protocol 3: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[9] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 4: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
Necrotic cells: Annexin V- and PI+
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Concluding Remarks
This compound is a promising anti-cancer agent that targets the Nek2 kinase. The protocols detailed in these application notes provide a robust framework for investigating the cellular effects of this compound. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used in their studies. Adherence to proper cell culture techniques and careful execution of the assays will ensure the generation of reliable and reproducible data.
References
- 1. glpbio.com [glpbio.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. This compound CAS No.2083622-09-5 - Ruixibiotech [ruixibiotech.com]
- 5. MBM-55S - Nordic Biosite [nordicbiosite.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jrmds.in [jrmds.in]
- 9. benchchem.com [benchchem.com]
- 10. biotech.illinois.edu [biotech.illinois.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for MBM-55 IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBM-55 is a potent and selective inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a crucial role in the regulation of mitotic events.[1] Overexpression of Nek2 is frequently observed in various human cancers and is associated with tumorigenesis, drug resistance, and poor prognosis.[2][3][4] this compound exerts its anti-cancer effects by inhibiting Nek2, leading to cell cycle arrest at the G2/M phase, defects in chromosome segregation, and ultimately, apoptosis.[1][4][5] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, a critical parameter for evaluating its potency and for guiding further preclinical and clinical development.
Mechanism of Action and Signaling Pathway
This compound targets Nek2, which is a key regulator of centrosome separation and spindle assembly during mitosis.[1] Inhibition of Nek2 by this compound disrupts these processes. One of the key downstream substrates of Nek2 is the kinetochore protein Hec1. This compound treatment leads to a decrease in the phosphorylation of Hec1 at Ser165, which impairs the spindle assembly checkpoint (SAC) and results in improper chromosome alignment.[4][5] This mitotic disruption triggers cell cycle arrest and subsequently induces apoptosis.[1] Furthermore, Nek2 has been shown to influence other oncogenic pathways, including the AKT and Wnt/β-catenin signaling pathways.[3][6] By inhibiting Nek2, this compound can modulate these pathways, contributing to its anti-proliferative effects.
Quantitative Data: this compound IC50 Values
The IC50 of this compound has been determined in several cancer cell lines, demonstrating its potent anti-proliferative activity. The values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 0.53 |
| HCT-116 | Colorectal Cancer | 0.84 |
| Bel-7402 | Hepatocellular Carcinoma | 7.13 |
| Data sourced from reference[1] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a sub-confluent culture flask.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.
-
Protocol 2: Determination of this compound IC50 using the SRB Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Cell Fixation:
-
After the 48-72 hour incubation with this compound, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plate five times with tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 565 nm using a microplate reader.
-
Follow step 4 from the MTT Assay Protocol for data analysis and IC50 determination.
-
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NEK2 plays an active role in Tumorigenesis and Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
MBM-55: A Novel Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols
For Research Use Only.
Introduction
MBM-55 is a novel small molecule compound that has demonstrated potent pro-apoptotic activity in a range of human cancer cell lines. This document provides detailed application notes on the cellular effects of this compound and comprehensive protocols for its use in inducing and evaluating apoptosis in cancer cell models. The information presented is intended to guide researchers, scientists, and drug development professionals in utilizing this compound as a tool for cancer research.
This compound has been shown to trigger the intrinsic apoptotic pathway, leading to characteristic morphological and biochemical changes in treated cells. These changes include cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation. The induction of apoptosis by this compound is a critical mechanism for its anti-cancer activity, making it a promising candidate for further investigation in oncology drug discovery.
Data Presentation
The cytotoxic and pro-apoptotic effects of this compound have been evaluated across various cancer cell lines. The following tables summarize the quantitative data obtained from these studies.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] IC50 values for this compound were determined following 48-hour treatment using a standard MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.9 ± 0.7 |
| A549 | Lung Carcinoma | 12.5 ± 1.1 |
| HCT116 | Colorectal Carcinoma | 7.8 ± 0.6 |
| PC-3 | Prostate Adenocarcinoma | 15.3 ± 1.3 |
Table 2: Apoptosis Induction by this compound in Human Cancer Cell Lines
The percentage of apoptotic cells was determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis after 48 hours of treatment with this compound at the respective IC50 concentrations.[2][3]
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Control | 2.1 ± 0.3 | 1.5 ± 0.2 |
| This compound (5.2 µM) | 28.4 ± 2.1 | 15.7 ± 1.4 | |
| MDA-MB-231 | Control | 1.8 ± 0.2 | 1.2 ± 0.1 |
| This compound (8.9 µM) | 25.1 ± 1.9 | 12.3 ± 1.1 | |
| A549 | Control | 3.2 ± 0.4 | 2.0 ± 0.3 |
| This compound (12.5 µM) | 22.6 ± 2.0 | 10.5 ± 0.9 |
Signaling Pathways
This compound is believed to induce apoptosis primarily through the intrinsic or mitochondrial pathway. This is initiated by various intracellular stresses and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[4]
Figure 1. Proposed intrinsic apoptosis signaling pathway induced by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound.
Cell Culture
-
Maintain human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/PI Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]
Figure 2. Experimental workflow for Annexin V/PI apoptosis assay.
Materials:
-
6-well plates
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for the specified time (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant containing any detached cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[2]
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate cell populations:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Conclusion
This compound is a potent inducer of apoptosis in various cancer cell lines. The provided protocols offer a framework for researchers to investigate the anti-cancer effects of this compound and to further elucidate its mechanism of action. The data suggests that this compound warrants further investigation as a potential therapeutic agent for cancer treatment.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MBM-55 In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBM-55 is a potent and selective inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase that is frequently overexpressed in a wide variety of human cancers.[1][2][3] Nek2 plays a critical role in cell cycle progression, particularly in regulating centrosome separation and the spindle assembly checkpoint.[1] By inhibiting Nek2, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][4] Preclinical studies have demonstrated that this compound exhibits significant in vivo antitumor activity with a favorable safety profile, making it a promising candidate for further development as a cancer therapeutic.[1][2]
These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound using a human tumor xenograft model in immunodeficient mice, based on established preclinical research.
Mechanism of Action: Nek2 Signaling Pathway
Nek2 is a key regulator of mitotic events. Its overexpression in tumor cells is linked to chromosomal instability and proliferation. This compound exerts its anticancer effects by inhibiting Nek2, which in turn disrupts downstream signaling, leading to mitotic catastrophe and cell death.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference Cell Lines |
|---|---|---|
| Nek2 IC₅₀ | 1.0 nM | N/A |
| RSK1 IC₅₀ | 5.4 nM | N/A |
| DYRK1a IC₅₀ | 6.5 nM | N/A |
| HCT-116 IC₅₀ | 0.84 µM | Colorectal Carcinoma |
| MGC-803 IC₅₀ | 0.53 µM | Gastric Cancer |
| Bel-7402 IC₅₀ | 7.13 µM | Hepatocellular Carcinoma |
Data sourced from supplier technical sheets referencing Xi JB, et al. Eur J Med Chem. 2017.
Table 2: Single-Dose Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Unit |
|---|---|---|
| Dose (IV) | 1.0 | mg/kg |
| T₁/₂ (Half-life) | 1.72 | hours |
| Vss (Volume of Distribution) | 2.53 | L/kg |
| CL (Clearance) | 33.3 | mL/min/kg |
| AUC₀-t | 495 | ng/h/mL |
| AUC₀-∞ | 507 | ng/h/mL |
Data reflects intravenous administration and is sourced from supplier technical sheets referencing Xi JB, et al. Eur J Med Chem. 2017.
Experimental Protocols
The following protocols describe the methodology for a xenograft study to assess the antitumor efficacy of this compound.
Protocol 1: HCT-116 Xenograft Mouse Model
This protocol outlines the establishment of subcutaneous HCT-116 colorectal tumor xenografts in immunodeficient mice.
Materials:
-
HCT-116 human colorectal carcinoma cell line
-
Female BALB/c nude (nu/nu) mice, 5-6 weeks old
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (or similar basement membrane matrix)
-
Syringes (1 mL) and needles (27-gauge)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture HCT-116 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have a viability >95% before harvesting.
-
Cell Harvesting:
-
Wash the confluent cell monolayer with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in cold, sterile PBS.
-
-
Cell Counting: Count the cells and assess viability. Centrifuge the required number of cells and resuspend the pellet in a cold, sterile 1:1 mixture of PBS and Matrigel. The final concentration should be 2 x 10⁷ cells/mL.
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care protocols.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁶ HCT-116 cells) into the right flank of each mouse.
-
Monitor the animals for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Begin monitoring tumor volume 4-5 days post-implantation.
-
Measure tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
Protocol 2: this compound In Vivo Administration and Efficacy Evaluation
This protocol details the preparation and administration of this compound and the subsequent monitoring for antitumor efficacy and toxicity.
Materials:
-
This compound compound
-
Vehicle for formulation (e.g., 5% DMSO, 30% PEG300, 65% sterile water)
-
Tumor-bearing mice (from Protocol 1)
-
Syringes (1 mL) and needles (27-gauge) for injection
-
Digital calipers
-
Analytical balance for weighing mice
Procedure:
-
This compound Formulation:
-
Note: The specific vehicle used in the primary literature is not detailed. A common formulation for similar compounds is provided as a representative example.
-
Prepare the vehicle solution (e.g., 5% DMSO, 30% PEG300, 65% sterile water).
-
Calculate the required amount of this compound for the entire study based on a 20 mg/kg dose.
-
Prepare a stock solution by first dissolving this compound in DMSO. Gently warm or sonicate if necessary.
-
Add PEG300 and vortex. Finally, add sterile water to reach the final desired concentration and volume. The formulation should be prepared fresh daily.
-
-
Dosing and Administration:
-
Weigh each mouse to determine the precise injection volume.
-
Administer this compound at 20 mg/kg via intraperitoneal (IP) injection.
-
The control group should receive an equivalent volume of the vehicle solution.
-
Repeat the administration twice daily (e.g., every 12 hours) for 21 consecutive days.
-
-
Efficacy and Toxicity Monitoring:
-
Tumor Volume: Measure tumor volumes 2-3 times per week as described previously.
-
Body Weight: Record the body weight of each mouse 2-3 times per week as a general indicator of toxicity.
-
Clinical Observations: Monitor mice daily for any signs of distress, changes in behavior, or adverse reactions.
-
-
Study Endpoint and Data Analysis:
-
The study may be concluded at the end of the 21-day treatment period or when tumors in the control group reach a predetermined maximum size.
-
Euthanize all animals according to approved institutional guidelines.
-
Excise, weigh, and photograph the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Plot the mean tumor volume (± SEM) and mean body weight over time for each group.
-
Experimental Workflow Visualization
The following diagram illustrates the key stages of the in vivo efficacy study.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: MBM-55 Solubility and Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
MBM-55 is a potent and effective inhibitor of NIMA-related kinase 2 (NEK2), with an IC50 of 1 nM.[1][2][3] It has demonstrated the ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis, showing promising antitumor activities in preclinical models.[2][4][5] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides a detailed protocol for determining solubility and preparing stock solutions of this compound.
This compound Chemical Properties
Before preparing a solution, it is essential to know the chemical properties of the compound.
| Property | Value | Reference |
| CAS Number | 2083622-09-5 | [1][4] |
| Molecular Formula | C₂₈H₂₇FN₆O₂ | [1][4] |
| Molecular Weight | 498.56 g/mol | [4] |
| Appearance | Solid | [1] |
Note: The molecular weight may vary slightly between batches due to factors like hydration. Always refer to the batch-specific information provided by the supplier.[4]
This compound Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. While a comprehensive public dataset is not available, one supplier notes its solubility in various organic solvents. The table below summarizes this information and provides calculated molar concentrations based on the molecular weight of 498.56 g/mol .
| Solvent | Solubility (mg/mL) | Calculated Molarity (mM) | Notes |
| DMSO | 50 mg/mL | ~100.29 mM | Solution should be clear. |
| Dimethyl Formamide (DMF) | 25 mg/mL | ~50.14 mM | |
| 100% Ethanol | 12 mg/mL | ~24.07 mM | |
| Methanol | 50 mg/mL | ~100.29 mM | |
| Water | Slightly soluble | - | Not recommended as a primary solvent for high-concentration stock. |
Data sourced from Strate Labs.[6]
Protocol for this compound Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO, a commonly used solvent for this compound.
Materials:
-
This compound powder (purity >99%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate Required Mass: Use the following formula to determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution.
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM Stock: Mass (mg) = 10 mM × 1 mL × 498.56 g/mol / 1000 = 4.986 mg
-
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance. Ensure the powder has equilibrated to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the desired volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots in a dry, dark place at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[4]
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of an this compound stock solution.
References
MBM-55 Application Notes and Protocols for Optimal Therapeutic Effect
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Nek2 inhibitor MBM-55, including its mechanism of action, protocols for in vitro and in vivo studies, and available data on treatment duration for achieving an optimal anti-tumor response. The information is compiled from preclinical studies to guide further research and development of this potent anti-cancer agent.
Introduction to this compound
This compound is a highly potent and selective inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a crucial role in the regulation of mitosis, particularly in centrosome duplication and spindle assembly.[1] Overexpression of Nek2 is observed in numerous cancers and is associated with genomic instability, increased cell proliferation, and poor prognosis.[1][2] this compound exerts its anti-tumor effects by inducing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells.[1][3]
Mechanism of Action
This compound functions by targeting the ATP-binding pocket of Nek2, thereby inhibiting its kinase activity. This disruption of Nek2 function leads to defects in centrosome separation and mitotic spindle formation, ultimately triggering the spindle assembly checkpoint and inducing cell death. The downstream effects of Nek2 inhibition by this compound include:
-
Cell Cycle Arrest: this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[1][3]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MGC-803 | Gastric Carcinoma | 0.53 | [1][3] |
| HCT-116 | Colorectal Carcinoma | 0.84 | [1][3] |
| Bel-7402 | Hepatocellular Carcinoma | 7.13 | [1][3] |
Table 2: In Vivo Treatment Protocol for this compound
| Animal Model | Cell Line Xenograft | Dosage | Administration | Treatment Duration | Outcome | Reference |
| Female BALB/c nude mice | HCT-116 | 20 mg/kg | Intraperitoneal (i.p.) | Twice a day for 21 days | Significant tumor growth suppression | [3][4] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MGC-803, HCT-116, Bel-7402)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
In Vitro Cell Cycle Analysis
This protocol outlines the procedure to assess the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
6-well plates
-
This compound
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed HCT-116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5 µM and 1.0 µM) for 24 hours .
-
Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
In Vivo Xenograft Tumor Model
This protocol describes the in vivo evaluation of this compound's anti-tumor activity in a mouse model.
Materials:
-
Female BALB/c nude mice (5-6 weeks old)
-
HCT-116 human colorectal carcinoma cells
-
This compound
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject HCT-116 cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into a control group and a treatment group.
-
Administer this compound (20 mg/kg) or vehicle to the respective groups via intraperitoneal injection.
-
Treatment should be administered twice daily for 21 consecutive days .
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the treatment period, euthanize the mice and excise the tumors for further analysis.
Optimal Treatment Duration
Based on the available preclinical data, the optimal treatment duration for this compound is context-dependent:
-
In Vitro: For mechanistic studies such as cell cycle and apoptosis analysis, a 24-hour treatment period is sufficient to observe significant effects.[1][3] For cell viability assays, a 72-hour incubation is recommended to determine the IC50 values accurately.
-
In Vivo: In a xenograft model of human colorectal carcinoma, a treatment regimen of 21 days with twice-daily administration has been shown to be effective in significantly suppressing tumor growth without overt toxicity.[3][4]
Further studies, including dose-escalation and long-term efficacy studies, are warranted to fully establish the optimal treatment duration and schedule for this compound in different cancer models and for potential clinical applications.
References
Application Notes and Protocols for Measuring Nek2 Inhibition by MBM-55
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in regulating mitotic processes, including centrosome duplication and spindle assembly. Its dysregulation is linked to genomic instability and is a hallmark of many cancers, making it a compelling target for cancer therapy. MBM-55 is a highly potent and selective inhibitor of Nek2, demonstrating significant anti-tumor activities in preclinical models. These application notes provide detailed protocols for measuring the inhibition of Nek2 by this compound using both biochemical and cell-based assays.
This compound: A Potent Nek2 Inhibitor
This compound is a small molecule inhibitor that targets the kinase activity of Nek2 with high potency. It has been shown to effectively suppress the proliferation of various cancer cell lines by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.
Quantitative Data for this compound
| Parameter | Value | Notes |
| Nek2 IC50 | 1 nM | In vitro biochemical assay. |
| Selectivity | >20-fold for most kinases | Exceptions include RSK1 (IC50=5.4 nM) and DYRK1a (IC50=6.5 nM). |
| Cellular IC50 | 0.53 µM (MGC-803) | Varies by cell line. |
| 0.84 µM (HCT-116) | ||
| 7.13 µM (Bel-7402) |
Nek2 Signaling Pathway
Nek2 is a key regulator of the centrosome cycle, which is tightly coordinated with the cell division cycle. Its activity peaks during the S and G2 phases, where it phosphorylates substrates involved in the separation of duplicated centrosomes, a critical step for the formation of a bipolar mitotic spindle. Inhibition of Nek2 leads to centrosome separation failure, resulting in mitotic arrest and eventual cell death.
Caption: Nek2 signaling in the cell cycle and its inhibition by this compound.
Experimental Protocols
Biochemical Assay: ADP-Glo™ Kinase Assay
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to Nek2 kinase activity.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human Nek2 kinase
-
Nek2 substrate (e.g., myelin basic protein)
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of this compound dilution or vehicle (DMSO) control.
-
Add 2 µL of Nek2 enzyme solution.
-
Add 2 µL of substrate/ATP mix to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the this compound concentration.
Cell-Based Assay: Immunofluorescence for Centrosome Separation
This method directly visualizes the phenotypic effect of Nek2 inhibition on centrosome separation in cells.
Caption: Workflow for immunofluorescence analysis of centrosome separation.
Materials:
-
Cancer cell line (e.g., U2OS, HeLa)
-
This compound
-
Glass coverslips
-
4% Paraformaldehyde
-
0.1% Triton X-100 in PBS
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody (e.g., anti-γ-tubulin or anti-pericentrin)
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for 24-48 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of cells with separated (>2 µm apart) versus unseparated centrosomes.
Cell-Based Assay: Western Blot for Hec1 Phosphorylation
This assay measures the phosphorylation of a known Nek2 substrate, Hec1, at serine 165, providing a direct readout of cellular Nek2 activity.
Materials:
-
Cancer cell line (e.g., MGC-803, HCT-116)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Hec1 (S165), anti-Hec1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Protocol:
-
Plate cells and treat with a concentration range of this compound or vehicle for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and detect the signal using a chemiluminescence imager.
-
Quantify band intensities and normalize the phospho-Hec1 signal to total Hec1 and the loading control.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for quantifying the inhibitory activity of this compound against Nek2. The combination of biochemical and cell-based assays will enable researchers to thoroughly characterize the potency and cellular efficacy of this compound and other potential Nek2 inhibitors, facilitating their development as novel anti-cancer therapeutics.
Troubleshooting & Optimization
MBM-55 not showing expected phenotype
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing MBM-55 effectively in their experiments. Find troubleshooting guidance and answers to frequently asked questions below.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of NIMA-related kinase 2 (Nek2).[1][2][3][4] Its primary mechanism involves the inhibition of Nek2's kinase activity, which plays a crucial role in cell cycle progression, particularly in centrosome separation and mitotic spindle formation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.[1][2][3]
Q2: What is the expected phenotype after treating cancer cells with this compound?
The expected phenotype upon this compound treatment in sensitive cancer cell lines includes:
-
Inhibition of cell proliferation: A significant reduction in the rate of cell growth.[1][2][3]
-
Cell cycle arrest: Accumulation of cells in the G2/M phase of the cell cycle.
-
Induction of apoptosis: An increase in programmed cell death.[1][2][3]
Q3: What are the known off-target effects of this compound?
This compound exhibits high selectivity for Nek2. However, it has been shown to have some activity against RSK1 and DYRK1a, albeit at higher concentrations than its IC50 for Nek2.[1][3][4]
Troubleshooting Guide: this compound Not Showing Expected Phenotype
If you are not observing the expected anti-proliferative or pro-apoptotic phenotype with this compound, please consult the following troubleshooting guide.
Problem: No significant decrease in cell viability or proliferation.
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Verify the calculations for your working solution from the stock concentration. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The reported IC50 for Nek2 is 1 nM.[2][3][4][5] |
| Compound Instability | This compound should be stored at -20°C for long-term storage and at 0-4°C for short-term use.[1] Ensure the compound has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Cell Line Insensitivity | The expression level of Nek2 can vary between cell lines. Confirm the expression of Nek2 in your cell line of interest via Western blot or qPCR. Consider testing a cell line known to be sensitive to Nek2 inhibition as a positive control. |
| Suboptimal Treatment Duration | The effects of this compound on cell viability and apoptosis may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Experimental Assay Issues | Ensure your cell viability assay (e.g., MTT, CellTiter-Glo) is validated and performing as expected. Check for interference of the compound with the assay reagents. |
Problem: No observable cell cycle arrest.
| Possible Cause | Suggested Solution |
| Insufficient Drug Concentration | As with viability assays, a sufficient concentration is required to induce cell cycle arrest. A dose-response is recommended. |
| Incorrect Timing of Analysis | Cell cycle arrest is a dynamic process. Analyze cell cycle distribution at multiple time points post-treatment (e.g., 12, 24, 36 hours) to capture the peak arrest phase. |
| Cell Synchronization Issues | If using synchronized cells, ensure the synchronization protocol is efficient and the cells are progressing through the cell cycle as expected before drug addition. |
| Flow Cytometry Staining/Acquisition | Verify the quality of your DNA stain (e.g., Propidium Iodide, DAPI) and the instrument setup. Use appropriate controls to set gates for different cell cycle phases correctly. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Nek2 IC50 | 1 nM | [2][3][4][5] |
| RSK1 IC50 | 5.4 nM | [3][4] |
| DYRK1a IC50 | 6.5 nM | [3][4] |
| Molecular Weight | 498.56 g/mol | [1] |
| Formula | C28H27FN6O2 | [5] |
| Purity | >99% | [5] |
| Form | Solid | [5] |
| Storage (Short-term) | 0 - 4°C | [1] |
| Storage (Long-term) | -20°C | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined from previous experiments.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits Nek2, leading to G2/M arrest and apoptosis.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected this compound results.
References
MBM-55 Technical Support Center: Optimizing Concentration for Experimental Success
Welcome to the MBM-55 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, a potent NIMA-related kinase 2 (Nek2) inhibitor. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase crucial for regulating mitotic events such as centrosome duplication and spindle assembly. By inhibiting Nek2, this compound can induce cell cycle arrest and apoptosis.[1][2][3][4][5] Nek2 has also been implicated in signaling pathways beyond mitosis, including those involved in osteoclast differentiation and STAT3 activation.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is cell-type and assay-dependent. Based on available data, a good starting point for in vitro experiments is a concentration range of 0.1 µM to 10 µM. For cancer cell lines such as HCT-116, effective concentrations have been reported in the 0.5 µM to 1 µM range.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[4] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. For long-term storage, it is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium of choice. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1%.
Q4: Can this compound be used to study osteoclast differentiation?
Yes, emerging evidence suggests a role for Nek2 in osteoclast differentiation.[1][2] this compound, as a Nek2 inhibitor, can be a valuable tool to investigate this process. When designing your experiment, consider including appropriate controls, such as vehicle-treated cells and positive controls for osteoclast differentiation (e.g., M-CSF and RANKL treatment).
Q5: Is there a known link between Nek2 and STAT3 signaling?
Yes, there are connections between the Nek family of kinases and STAT3 signaling. For instance, a related kinase, Nek6, has been shown to activate the STAT3 signaling pathway.[6] Furthermore, Nek2 inhibition has been observed to impact the PI3K/Akt pathway, which can crosstalk with STAT3 signaling. Therefore, this compound may modulate STAT3 activity, and this can be investigated using assays that measure STAT3 phosphorylation.
Troubleshooting Guides
Optimizing this compound Concentration in Osteoclast Differentiation Assays
This guide addresses common issues encountered when using this compound in osteoclast differentiation experiments induced by M-CSF and RANKL.
Experimental Workflow for Osteoclast Differentiation Assay
| Issue | Possible Cause | Recommendation |
| No inhibition of osteoclast differentiation | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 20 µM). |
| This compound is inactive. | Ensure proper storage of this compound stock solution. Prepare fresh dilutions for each experiment. | |
| Cell density is too high. | Optimize cell seeding density to allow for proper differentiation and response to the inhibitor. | |
| High cell toxicity | This compound concentration is too high. | Lower the concentration range in your dose-response experiment. |
| High DMSO concentration. | Ensure the final DMSO concentration in the culture medium is non-toxic (ideally <0.1%). | |
| Off-target effects of this compound. | Consider using a structurally different Nek2 inhibitor as a control to confirm the effect is on-target. | |
| Inconsistent results between experiments | Variability in primary cell isolation. | Standardize the isolation protocol for bone marrow macrophages. |
| Reagent variability. | Use the same batch of M-CSF, RANKL, and other critical reagents throughout the study. | |
| Inconsistent incubation times. | Maintain consistent pre-treatment and differentiation times across all experiments. |
Optimizing this compound Concentration in STAT3 Activation Assays
This guide provides troubleshooting for experiments investigating the effect of this compound on STAT3 activation, typically induced by IL-6 and soluble IL-6 receptor (sIL-6R).
Experimental Workflow for STAT3 Activation Assay
| Issue | Possible Cause | Recommendation |
| No change in STAT3 phosphorylation | This compound concentration is not optimal. | Test a broad range of this compound concentrations. |
| Inappropriate timing of stimulation or lysis. | Perform a time-course experiment to determine the peak of STAT3 phosphorylation and the optimal pre-treatment time with this compound. | |
| Poor antibody quality for Western blot. | Use a validated antibody for phosphorylated STAT3 (Tyr705). Include positive and negative controls. | |
| Decreased total STAT3 levels | This compound may be inducing apoptosis or affecting protein stability. | Check for markers of apoptosis (e.g., cleaved caspase-3). Normalize phosphorylated STAT3 to a loading control in addition to total STAT3. |
| High background in Western blot | Non-specific antibody binding. | Optimize antibody concentrations and blocking conditions. Use high-quality BSA for blocking when probing for phosphoproteins. |
| Issues with lysis buffer. | Ensure your lysis buffer contains phosphatase and protease inhibitors to preserve protein phosphorylation and integrity. |
Signaling Pathway Diagrams
The following diagrams illustrate the potential mechanisms through which this compound may exert its effects in osteoclast differentiation and STAT3 signaling pathways.
Proposed Inhibition of Osteoclast Differentiation by this compound
References
- 1. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osteoclast differentiation by RANKL and OPG signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
MBM-55 off-target effects troubleshooting
Technical Support Center: MBM-55
This guide provides troubleshooting advice and answers to frequently asked questions regarding potential off-target effects of the investigational kinase inhibitor, this compound. This compound is designed as a potent and selective ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key component of the ABC signaling pathway involved in cell proliferation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant decrease in cell viability in our TKX-negative cell line when treated with this compound. What could be the cause?
A1: This phenomenon strongly suggests one or more off-target effects. This compound, while highly selective for TKX, has shown activity against other kinases at higher concentrations. The most likely cause is the inhibition of a critical survival kinase that is expressed in your TKX-negative cell line. We recommend performing a broad-panel kinase screen to identify potential off-target interactions. Additionally, consider that the effect may not be kinase-mediated and could involve other cellular targets.
Q2: Our western blot results show modulation of Pathway Z, which should be independent of the ABC pathway. Why is this compound affecting it?
A2: Unintended pathway modulation is a classic sign of an off-target effect. It is possible that this compound is inhibiting a kinase or other protein that is an upstream regulator of Pathway Z. Cross-reference the known off-targets of this compound with the components of Pathway Z. We advise performing a phospho-proteomics study to obtain a global, unbiased view of the signaling changes induced by this compound in your specific cell model. This can help pinpoint the exact node where the off-target interaction occurs.
Q3: We see the expected phenotype at our working concentration of 1 µM, but it disappears or is confounded by toxicity at 10 µM. How do we confirm the phenotype is on-target?
A3: A 10-fold increase in concentration can often engage off-targets with lower affinity. To confirm the phenotype is due to TKX inhibition, we recommend two key experiments:
-
Rescue Experiment: Transfect cells with a version of TKX that has a mutation in the ATP-binding pocket (a "gatekeeper" mutation) rendering it resistant to this compound. If the phenotype is reversed in the presence of this compound in these cells, it is on-target.
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different, structurally distinct TKX inhibitor. If you observe the same phenotype, it provides strong evidence that the effect is mediated by TKX inhibition and not an off-target effect specific to this compound's chemical scaffold.
Quantitative Data Summary
The following tables summarize the selectivity and cellular activity of this compound.
Table 1: Kinase Selectivity Profile of this compound (IC50 values)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. TKX | Notes |
| TKX (On-Target) | 5 | 1x | Primary Target |
| KDR (VEGFR2) | 250 | 50x | Potential anti-angiogenic off-target |
| SRC | 800 | 160x | Common off-target for TKIs |
| LCK | 1,200 | 240x | Potential for immune cell modulation |
| EGFR | >10,000 | >2000x | High selectivity against EGFR |
| HGFR (c-Met) | >10,000 | >2000x | High selectivity against c-Met |
Table 2: Cellular Activity of this compound
| Cell Line | TKX Status | Proliferation IC50 (nM) | Notes |
| Cell Line A | TKX-addicted | 15 | Strong on-target activity |
| Cell Line B | TKX-negative | 1,800 | Suggests off-target toxicity at high doses |
| HUVEC | Wild-type | 950 | Correlates with KDR inhibition |
Visualized Workflows and Pathways
Diagram 1: Intended On-Target Signaling Pathway of this compound
Caption: this compound inhibits the TKX kinase in the ABC signaling pathway.
Diagram 2: Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow for diagnosing off-target this compound effects.
Key Experimental Protocols
Protocol 1: Western Blot for Pathway Analysis
-
Cell Lysis: Treat cells with desired concentrations of this compound for the specified time. Wash cells twice with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pTKX, anti-tTKX, anti-pERK, anti-tERK, and a loading control like GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phospho-protein levels to total protein levels.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells in suspension with this compound or vehicle control for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them individually at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated protein (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble TKX remaining at each temperature by Western Blot or ELISA.
-
Interpretation: A successful this compound-TKX binding event will stabilize the TKX protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control. This will be visible as a rightward shift in the melting curve.
improving MBM-55 stability in culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with the Nek2 inhibitor, MBM-55, in cell culture media. Our goal is to help you ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. Small molecules like this compound can degrade over time, which can lead to a decreased effective concentration of the active compound and the potential for off-target effects from degradation products. Factors such as the pH of the medium, incubation temperature (37°C), and the presence of serum enzymes can all contribute to degradation.
Q2: What are the typical signs of this compound degradation in my cell culture experiments?
A2: Signs of this compound degradation can include:
-
Reduced or variable biological activity in your assays.
-
The need for higher concentrations of the compound to achieve the expected effect.
-
Changes in the color or clarity of the culture medium containing this compound.
-
The appearance of unexpected peaks when analyzing samples by HPLC or LC-MS.
Q3: How should I properly store and handle this compound to maximize its stability?
A3: For optimal stability, this compound should be stored under the following conditions:
-
Solid form: Store at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). The product should be kept dry and in the dark.[1]
-
Stock solutions: Prepare stock solutions in a suitable solvent, such as DMSO.[1][2] Store these stock solutions at -20°C for long-term storage or at 0-4°C for short-term use.[1] Minimize freeze-thaw cycles.
Q4: Can components of the cell culture medium affect the stability of this compound?
A4: Yes, various components in cell culture media can impact the stability of small molecules. For instance, serum contains enzymes that can metabolize compounds. The pH of the medium can also influence the rate of hydrolysis of certain chemical bonds. It is advisable to test the stability of this compound in your specific cell culture medium, both with and without serum, if you suspect instability.
Q5: What are the known off-target effects of this compound?
A5: this compound is a potent inhibitor of Nek2 with an IC50 of 1 nM. It shows high selectivity but does have some off-target activity against RSK1 (IC50=5.4 nM) and DYRK1a (IC50=6.5 nM).[3] Researchers should consider these off-target effects when interpreting experimental data.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential stability issues with this compound in your experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent biological activity | This compound degradation in culture medium. | 1. Perform a stability study: Use the provided experimental protocol to determine the half-life of this compound in your specific culture medium and conditions.2. Prepare fresh solutions: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.3. Minimize incubation time: If this compound is found to be unstable, reduce the incubation time of the compound with the cells as much as possible.4. Consider serum-free media: If your cell line permits, consider using serum-free or reduced-serum media to minimize enzymatic degradation. |
| Precipitation of this compound in culture medium | Poor solubility at the working concentration. | 1. Check solubility: this compound is soluble in DMSO.[1][2] Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent toxicity.2. Optimize dilution: Perform serial dilutions of your stock solution in pre-warmed culture medium. Avoid adding a highly concentrated stock directly to a large volume of aqueous medium.3. Visual inspection: After adding this compound to the medium, visually inspect for any precipitate. If observed, you may need to lower the working concentration or try a different formulation approach (though options are limited for in-vitro work). |
| Unexpected cellular phenotypes | Activity of degradation products or off-target effects. | 1. Confirm this compound integrity: Analyze your this compound working solution by HPLC or LC-MS to check for the presence of degradation products.2. Review off-target profile: Be aware of the known off-targets of this compound (RSK1 and DYRK1a) and consider if their inhibition could explain the observed phenotype.[3] 3. Use a structurally different Nek2 inhibitor: As a control, use a different Nek2 inhibitor to see if the same phenotype is observed. |
Quantitative Data on this compound Stability
Currently, there is a lack of publicly available quantitative data on the stability of this compound in various cell culture media under standard incubation conditions (37°C, 5% CO₂). The stability of a compound can be highly dependent on the specific experimental conditions. Therefore, we strongly recommend that researchers determine the stability of this compound in their particular system using the protocol provided below.
Table 1: Stability of this compound in Cell Culture Media (Template for Experimental Data)
| Culture Medium | Serum Concentration (%) | Incubation Time (hours) | This compound Remaining (%) | Half-life (t½) (hours) |
| e.g., DMEM | e.g., 10% FBS | e.g., 0 | e.g., 100% | e.g., To be determined |
| e.g., 2 | ||||
| e.g., 4 | ||||
| e.g., 8 | ||||
| e.g., 24 | ||||
| e.g., 48 | ||||
| e.g., RPMI-1640 | e.g., 10% FBS | e.g., 0 | e.g., 100% | e.g., To be determined |
| e.g., 2 | ||||
| e.g., 4 | ||||
| e.g., 8 | ||||
| e.g., 24 | ||||
| e.g., 48 |
Experimental Protocols
Protocol for Assessing this compound Stability in Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile or other suitable organic solvent for protein precipitation and sample dilution
-
Analytical standards of this compound
Methodology:
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in your chosen culture medium (with or without serum) to the final working concentration you use in your experiments (e.g., 1 µM).
-
-
Incubation:
-
Aliquot the this compound working solution into sterile microcentrifuge tubes or wells of a 96-well plate.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot for analysis. The t=0 sample should be processed immediately without incubation.
-
-
Sample Processing:
-
For samples containing serum, precipitate proteins by adding 2-3 volumes of cold acetonitrile.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or an HPLC vial.
-
For serum-free samples, protein precipitation may not be necessary, but a centrifugation step is still recommended to remove any potential particulates.
-
-
Analysis by HPLC or LC-MS:
-
Analyze the samples using a validated HPLC or LC-MS method capable of separating this compound from potential degradation products.
-
Quantify the peak area of the parent this compound compound at each time point.
-
-
Data Analysis:
-
Normalize the peak area of this compound at each time point to the peak area at t=0.
-
Plot the percentage of this compound remaining versus time.
-
Calculate the half-life (t½) of this compound in the culture medium.
-
Visualizations
Nek2 Signaling Pathway in Mitosis
Caption: Nek2 signaling pathway in mitotic regulation.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining this compound stability.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: Overcoming MBM-55 Resistance in Cell Lines
Welcome to the technical support center for MBM-55, a potent NIMA-related kinase 2 (NEK2) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to this compound resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly effective and specific inhibitor of NEK2, a serine/threonine kinase crucial for mitotic progression.[1][2][3][4] this compound exhibits a very low IC50 of 1 nM against NEK2.[1][5][6] Its primary mechanism of action involves the induction of cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis in cancer cells.[1][3][5][6]
Q2: Which cell lines are sensitive to this compound?
This compound has demonstrated efficacy in various cancer cell lines. For instance, it has been shown to inhibit the proliferation of MGC-803, HCT-116, and Bel-7402 cells with IC50 values of 0.53 µM, 0.84 µM, and 7.13 µM, respectively.[3]
Q3: How can I determine if my cell line has developed resistance to this compound?
The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound compared to the parental, sensitive cell line. An IC50 value substantially higher than previously reported for sensitive lines, or a fold-change of greater than 10, is a strong indicator of resistance. You can determine the IC50 value using a standard cell viability assay, such as the MTT assay.
Troubleshooting Guide: this compound Resistance
This guide provides a systematic approach to identifying the potential mechanisms of this compound resistance in your cell line and suggests strategies to overcome it.
Problem 1: Decreased Sensitivity to this compound (Increased IC50)
Possible Cause 1: Increased Drug Efflux
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP), is a common mechanism of drug resistance. These transporters actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. NEK2 overexpression has been linked to the activation of efflux drug pumps.
Troubleshooting Steps:
-
Assess Efflux Pump Activity: Perform a Rhodamine 123 efflux assay. Increased retention of this fluorescent substrate in the presence of an efflux pump inhibitor (e.g., verapamil for P-gp) compared to untreated cells suggests increased efflux activity.
-
Analyze Efflux Pump Expression: Use Western blotting or qRT-PCR to quantify the expression levels of MDR1, MRP1, and BCRP in your resistant cell line compared to the parental line.
Solution:
-
Co-administration with Efflux Pump Inhibitors: If increased efflux is confirmed, consider co-treating your cells with this compound and a specific inhibitor of the overexpressed transporter.
Quantitative Data Example (Hypothetical):
| Cell Line | Treatment | IC50 of this compound (µM) | Fold-Resistance |
| Parental | This compound alone | 0.8 | - |
| Resistant | This compound alone | 12.0 | 15 |
| Resistant | This compound + Verapamil (10 µM) | 2.5 | 3.1 |
Possible Cause 2: Alterations in Cell Cycle Regulation
Since this compound induces G2/M arrest, alterations in cell cycle checkpoint proteins could lead to resistance.
Troubleshooting Steps:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to compare the cell cycle distribution of sensitive and resistant cells after this compound treatment. A lack of G2/M arrest in resistant cells would indicate a block in the drug's mechanism of action.
-
Analyze Cell Cycle Proteins: Perform Western blotting to examine the expression and phosphorylation status of key cell cycle regulators such as CDK1, Cyclin B1, and checkpoint proteins.
Solution:
-
Combination with other Cell Cycle Inhibitors: If alterations in the cell cycle are observed, combining this compound with inhibitors targeting other phases of the cell cycle could be a potential strategy.
Problem 2: Cells Evade Apoptosis Despite this compound Treatment
Possible Cause: Upregulation of Anti-Apoptotic Pathways
Resistant cells may have activated pro-survival signaling pathways that counteract the apoptotic effects of this compound. The PI3K/Akt and Wnt/β-catenin pathways are known to be regulated by NEK2 and are implicated in drug resistance.
Troubleshooting Steps:
-
Assess Apoptosis: Perform an Annexin V/PI apoptosis assay using flow cytometry to quantify the percentage of apoptotic cells in both sensitive and resistant lines after this compound treatment. A significant reduction in apoptosis in the resistant line is indicative of this mechanism.
-
Analyze Survival Pathway Activation:
-
PI3K/Akt Pathway: Use Western blotting to assess the phosphorylation levels of Akt (at Ser473 and Thr308) and its downstream targets. Increased phosphorylation indicates pathway activation.
-
Wnt/β-catenin Pathway: Analyze the levels of total and nuclear β-catenin by Western blot. An accumulation of β-catenin in the nucleus signifies pathway activation.
-
-
Investigate Protein-Protein Interactions: NEK2 is known to interact with proteins like USP7, which can stabilize NEK2 and promote resistance. Consider performing co-immunoprecipitation (Co-IP) followed by Western blotting to see if the interaction between NEK2 and USP7 is enhanced in resistant cells.
-
Measure NF-κB Activity: The NEK2/USP7 axis can activate the NF-κB pathway, a key survival pathway. Use a luciferase reporter assay to measure NF-κB transcriptional activity in your cell lines.
Solutions:
-
Combination Therapy:
-
PI3K/Akt Inhibitors: If the PI3K/Akt pathway is activated, co-treatment with a PI3K or Akt inhibitor (e.g., LY294002) may restore sensitivity to this compound.
-
Wnt/β-catenin Inhibitors: For activated Wnt signaling, consider using inhibitors that target this pathway.
-
USP7 or NF-κB Inhibitors: If the NEK2-USP7 interaction and subsequent NF-κB activation are implicated, combining this compound with a USP7 inhibitor (e.g., P5091) or an NF-κB inhibitor could be effective.
-
Synergy Analysis Data Example (Hypothetical):
| Drug Combination | Cell Line | Synergy Score (Bliss) | Interpretation |
| This compound + LY294002 | This compound Resistant | 15.2 | Synergistic |
| This compound + P5091 | This compound Resistant | 18.5 | Synergistic |
Experimental Protocols
A detailed description of the key experimental protocols is provided below.
Protocol 1: Development of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of this compound.
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using an MTT assay.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitoring and Passaging: Monitor the cells for signs of recovery and proliferation. Once the cells reach approximately 80% confluency, passage them into a fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted to the current drug concentration and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat and Stabilize: Repeat the process of adaptation and dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 fold higher than the initial IC50).
-
Characterization: Confirm the resistant phenotype by performing an MTT assay to determine the new IC50 and calculate the fold resistance.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and any combination drug, if applicable) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer.
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (a substrate for efflux pumps) in the presence or absence of an efflux pump inhibitor (e.g., verapamil).
-
Efflux Period: Wash the cells to remove excess Rhodamine 123 and incubate them in a fresh, dye-free medium to allow for efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Reduced fluorescence in the absence of the inhibitor indicates active efflux.
Protocol 4: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, total Akt, β-catenin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways Involved in this compound Action and Resistance
This compound inhibits NEK2, leading to G2/M arrest and apoptosis. Resistance can arise from drug efflux or activation of survival pathways.
Experimental Workflow for Investigating this compound Resistance
A stepwise workflow to characterize and devise strategies to overcome this compound resistance.
Logical Relationship for Overcoming Resistance
Matching resistance mechanisms with targeted therapeutic strategies.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying drug combination synergy along potency and efficacy axes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
MBM-55 inconsistent results between batches
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting inconsistent results observed between different batches of MBM-55, a potent NIMA-related kinase 2 (NEK2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of NIMA-related kinase 2 (NEK2) with an IC50 of 1 nM.[1][2][3] It exhibits over 20-fold selectivity for NEK2 over most other kinases, with the exception of RSK1 (IC50=5.4 nM) and DYRK1a (IC50=6.5 nM).[1][2][3] this compound functions by inhibiting the kinase activity of NEK2, a key regulator of mitotic processes.[3][4] This inhibition leads to defects in chromosome segregation and cytokinesis failure, ultimately inducing cell cycle arrest at the G2/M phase and apoptosis in cancer cells.[1][2][4][5]
Q2: What are the common causes of batch-to-batch variability with this compound?
Inconsistent results between different batches of a synthetic compound like this compound can stem from several factors:
-
Purity and Impurities: The presence and profile of impurities can vary between synthesis batches. These impurities may have off-target effects or interfere with the activity of this compound.
-
Polymorphism: Different batches may have variations in their crystalline forms (polymorphs), which can affect solubility, dissolution rate, and bioavailability.[6]
-
Compound Stability and Storage: Improper storage or handling can lead to degradation of the compound. This compound powder should be stored at -20°C for long-term stability.[7] Stock solutions in DMSO can be stored at -80°C for up to a year.[5]
-
Solvent Quality: The purity and water content of the solvent (e.g., DMSO) used to prepare stock solutions can impact the compound's stability and solubility.[8]
-
Experimental Technique: Minor variations in experimental procedures, such as dissolution methods, incubation times, and cell densities, can contribute to inconsistent outcomes.
Q3: How should I prepare and store this compound to ensure consistent results?
To minimize variability, adhere to the following best practices for preparation and storage:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a high-purity, anhydrous solvent such as DMSO.[9] Sonication is recommended to aid dissolution.[5]
-
Storage of Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2] When stored at -20°C, the stock solution should be used within one month.[2]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to prevent solvent-induced toxicity.[9]
Troubleshooting Guide for Inconsistent this compound Results
If you are experiencing inconsistent results between batches of this compound, follow this troubleshooting guide to identify and address the potential source of the variability.
Step 1: Characterize the New Batch
Before using a new batch of this compound in critical experiments, it is essential to verify its identity and purity.
Recommended Analytical Techniques:
| Analytical Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound and detect any impurities. | A major peak corresponding to this compound with a purity of >98% is recommended for in-vivo studies.[8] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | The observed molecular weight should match the theoretical molecular weight of this compound (498.55 g/mol ).[10][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound. | The NMR spectrum should be consistent with the known structure of this compound. |
Step 2: Perform a Dose-Response Experiment
A dose-response experiment with each new batch is crucial to determine its potency and ensure it aligns with previous batches and published data.
Experimental Protocol for a Cell Proliferation Assay (e.g., MTS/MTT):
-
Cell Seeding: Plate cells at an optimal density in a 96-well plate and allow them to adhere overnight.[9]
-
Compound Preparation: Prepare serial dilutions of the new batch of this compound and a reference batch (if available) from a DMSO stock. The final DMSO concentration should be consistent across all wells and non-toxic to the cells.[9]
-
Treatment: Treat the cells with the this compound dilutions for a predetermined duration (e.g., 24, 48, or 72 hours).[12]
-
Assay: Add the MTS or MTT reagent according to the manufacturer's protocol and incubate as required.[9]
-
Measurement: Measure the absorbance using a microplate reader.[9]
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value.[9]
Interpreting the Results:
-
A significant shift in the IC50 value between batches indicates a difference in potency.
-
Variations in the maximum effect or the shape of the dose-response curve can also suggest batch-to-batch differences.
Step 3: Verify Target Engagement
To confirm that the observed cellular effects are due to the inhibition of NEK2, it is important to assess the engagement of this compound with its target.
Experimental Protocol for Western Blotting of a NEK2 Substrate:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blotting: Perform western blotting to detect the phosphorylation of a known NEK2 substrate, such as Hec1 on Serine 165.[4]
-
Analysis: A decrease in the phosphorylation of the NEK2 substrate with increasing concentrations of this compound would confirm target engagement.[4]
Visualizing Experimental Workflows and Pathways
Troubleshooting Workflow for this compound Batch Variability
Caption: A flowchart outlining the steps to troubleshoot inconsistent results with this compound.
Simplified NEK2 Signaling Pathway and this compound Inhibition
Caption: The inhibitory effect of this compound on the NEK2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | NIMA-related kinase 2 (Nek2) inhibitor | TargetMol [targetmol.com]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. This compound CAS No.2083622-09-5 - Ruixibiotech [ruixibiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. calpaclab.com [calpaclab.com]
- 12. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
issues with MBM-55 solubility in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of MBM-55 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO.[1][2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum reported solubility of this compound in DMSO is 120 mg/mL, which corresponds to a concentration of 240.70 mM.[3]
Q3: How should I store the solid this compound compound?
A3: Solid this compound should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). It should be kept in a dry and dark place.[4]
Q4: How should I store my this compound DMSO stock solution?
A4: It is recommended to aliquot your DMSO stock solution into single-use volumes and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] Avoid repeated freeze-thaw cycles.[4][5]
Q5: Is it normal for my this compound DMSO stock solution to be frozen at room temperature?
A5: Yes, DMSO has a relatively high freezing point (18.5°C or 65.3°F). If your lab's ambient temperature is below this, the DMSO solution may solidify. You can warm the vial in a 37°C water bath to thaw it completely before use.
Troubleshooting Guide
Q6: I am having trouble dissolving this compound in DMSO. What should I do?
A6: If you are experiencing difficulty dissolving this compound in DMSO, please follow these steps:
-
Ensure you are using high-quality, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds.[6] Use a fresh bottle or a properly stored and sealed bottle of anhydrous DMSO.
-
Vortex the solution vigorously. Agitation is crucial for dissolving the compound. Vortex the solution for several minutes.
-
Gently warm the solution. Warming the solution in a water bath at 37°C can help increase solubility.[4][7]
-
Use sonication. If the compound still does not dissolve, place the vial in a water bath sonicator for a few minutes.[3][4][7] Sonication is recommended for dissolving this compound in DMSO.[3]
Q7: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A7: Precipitation upon storage can be due to temperature fluctuations or the absorption of water. To redissolve the precipitate, you can warm the vial to 37°C and vortex or sonicate the solution until it becomes clear again.[7] To prevent this, ensure your DMSO is anhydrous and the storage container is tightly sealed.
Q8: When I dilute my this compound DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media), a precipitate forms. How can I avoid this?
A8: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium. The precipitate is likely the this compound crashing out of solution due to its lower solubility in aqueous buffers. Here's how to prevent it:
-
Perform serial dilutions in DMSO first. Before diluting into your aqueous buffer, perform an intermediate dilution of your stock solution in DMSO to a lower concentration.[1]
-
Add the DMSO solution to the aqueous buffer slowly while vortexing. This helps to ensure rapid mixing and prevents localized high concentrations of the compound that can lead to precipitation.
-
Ensure the final DMSO concentration in your aqueous solution is low. For most cell-based assays, the final DMSO concentration should be less than 0.5% to avoid solvent toxicity.[5]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 498.55 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 498.55 g/mol = 0.0049855 g = 4.9855 mg
-
-
Weigh out the this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO to 4.9855 mg of this compound.
-
Vortex the solution for 2-3 minutes until the powder is dispersed.
-
Sonicate the solution in a water bath for 5-10 minutes. Sonication is recommended to ensure complete dissolution.[3]
-
Visually inspect the solution to ensure it is clear and free of any visible particles. If particles remain, repeat the vortexing and sonication steps. Gentle warming to 37°C can also be applied.[4][7]
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 498.55 g/mol | [8] |
| Chemical Formula | C₂₈H₂₇FN₆O₂ | [8] |
| Purity | >98% | [2] |
| Appearance | Solid | [8] |
| Solubility in DMSO | 120 mg/mL (240.70 mM) | [3] |
| Recommended Storage (Solid) | -20°C (long-term), 0-4°C (short-term) | [4] |
| Recommended Storage (in DMSO) | -80°C (≤ 6 months), -20°C (≤ 1 month) | [4][5] |
Visualizations
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. This compound Supplier | CAS 2083622-09-5 | AOBIOUS [aobious.com]
- 3. This compound | NIMA-related kinase 2 (Nek2) inhibitor | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Refining MBM-55 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Nek2 inhibitor, MBM-55, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of NIMA-related kinase 2 (Nek2). Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation during mitosis. By inhibiting Nek2, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising agent for anti-tumor research.
Q2: What is the recommended solvent and storage for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store this compound as a solid at -20°C. Once dissolved in DMSO, aliquot the stock solution and store at -80°C to minimize freeze-thaw cycles.
Q3: What is a typical dosing regimen for this compound in mice?
A previously reported in vivo study in nude mice bearing HCT-116 xenografts used a dosing regimen of 20 mg/kg administered via intraperitoneal (i.p.) injection twice a day for 21 days. However, the optimal dosage and frequency may vary depending on the animal model, tumor type, and experimental goals. It is highly recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal dosing schedule for your specific model.
Q4: Is there any pharmacokinetic data available for this compound after intraperitoneal administration?
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound During Formulation
Problem: this compound, being poorly soluble in aqueous solutions, may precipitate when diluting the DMSO stock solution with saline or PBS for in vivo administration.
Possible Causes & Solutions:
| Cause | Solution |
| High concentration of this compound in the final formulation. | Decrease the final concentration of this compound in the injection volume. It may be necessary to increase the injection volume, staying within the recommended limits for the animal species, or to dose more frequently. |
| Insufficient DMSO concentration in the final formulation. | While minimizing DMSO is crucial to avoid toxicity, a certain percentage is necessary to maintain solubility. A final concentration of 5-10% DMSO in the injection vehicle is often a reasonable starting point. However, this should be tested for precipitation beforehand. |
| Rapid addition of aqueous solution to the DMSO stock. | Add the aqueous solution (e.g., sterile saline) to the DMSO stock dropwise while vortexing or sonicating to facilitate mixing and prevent immediate precipitation. |
| Temperature of the solutions. | Warming the aqueous solution to 37°C before adding it to the DMSO stock may help improve solubility. |
Issue 2: Adverse Effects or Toxicity Observed in Animals Post-Injection
Problem: Animals exhibit signs of distress, such as lethargy, ruffled fur, or abdominal irritation, after i.p. injection of this compound.
Possible Causes & Solutions:
| Cause | Solution |
| DMSO Toxicity. | High concentrations of DMSO can cause local irritation, inflammation, and systemic toxicity. It is critical to keep the final concentration of DMSO in the injection volume as low as possible, ideally below 10%. Always include a vehicle control group (receiving the same concentration of DMSO in saline) to differentiate between vehicle effects and compound toxicity. |
| This compound Toxicity. | The observed toxicity may be due to the pharmacological effect of this compound. In this case, reducing the dose or the frequency of administration is necessary. A dose-escalation study to determine the maximum tolerated dose (MTD) is highly recommended. |
| Improper Injection Technique. | Incorrect i.p. injection technique can lead to injury to abdominal organs, causing pain and distress. Ensure proper training in i.p. injection procedures. |
| Formulation pH or Osmolality. | Extreme pH or osmolality of the formulation can cause irritation. Ensure the final formulation is close to physiological pH and osmolality. |
Issue 3: Inconsistent or Lack of Efficacy in In Vivo Studies
Problem: this compound does not show the expected anti-tumor effect in the animal model.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Dosing. | The dose of this compound may be too low to achieve a therapeutic concentration in the tumor tissue. A dose-response study should be conducted to determine the optimal effective dose. |
| Poor Bioavailability. | Although i.p. administration generally offers good bioavailability, factors such as drug precipitation in the peritoneal cavity can limit absorption. Consider optimizing the formulation to improve solubility and absorption. |
| Rapid Metabolism or Clearance. | This compound might be rapidly metabolized and cleared from the system. While specific i.p. pharmacokinetic data is lacking, the intravenous half-life is relatively short. More frequent administration may be necessary to maintain therapeutic levels. |
| Tumor Model Resistance. | The chosen tumor model may be inherently resistant to Nek2 inhibition. Confirm Nek2 expression in your tumor model and consider in vitro studies to determine the sensitivity of your cancer cells to this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile, polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 20 mg/mL).
-
Vortex or sonicate until the this compound is completely dissolved. This stock solution can be stored at -80°C.
-
-
Prepare the final injection solution.
-
On the day of injection, thaw the this compound stock solution.
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume to be prepared.
-
In a sterile tube, add the calculated volume of the this compound stock solution.
-
Slowly add the sterile saline to the DMSO stock while continuously vortexing. It is recommended to add the saline dropwise to prevent precipitation.
-
For example, to prepare a 2 mg/mL solution with 10% DMSO, you would add 100 µL of a 20 mg/mL this compound DMSO stock to 900 µL of sterile saline.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation needs to be optimized (see Troubleshooting Guide).
-
The final injection solution should be used immediately.
-
Protocol 2: Intraperitoneal Injection in Mice
Materials:
-
Prepared this compound injection solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal restrainer (optional)
Procedure:
-
Animal Preparation:
-
Acclimatize the mice to the experimental conditions.
-
Weigh each mouse to accurately calculate the injection volume. The typical injection volume for a mouse is 100-200 µL.
-
-
Injection:
-
Restrain the mouse firmly but gently. The mouse can be scruffed, and its body supported.
-
Tilt the mouse slightly downwards on one side.
-
Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder and other organs.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animals closely for any adverse reactions, such as signs of pain, distress, or local inflammation at the injection site.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 0.53 |
| HCT-116 | Colon Cancer | 0.84 |
| Bel-7402 | Liver Cancer | 7.13 |
Table 2: Pharmacokinetic Parameters of this compound in Mice after Intravenous (i.v.) Administration (1.0 mg/kg)
| Parameter | Value | Unit |
| CL (Clearance) | 33.3 | mL/min/kg |
| Vss (Volume of distribution at steady state) | 2.53 | L/kg |
| T1/2 (Half-life) | 1.72 | hours |
| AUC0-t (Area under the curve from 0 to last measurement) | 495 | ng/h/mL |
| AUC0-∞ (Area under the curve from 0 to infinity) | 507 | ng/h/mL |
Note: This data is for intravenous administration and may not be representative of the pharmacokinetics following intraperitoneal injection.
Visualizations
Caption: Simplified signaling pathway of Nek2 in cancer and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: A logical approach to troubleshooting adverse effects in animal models.
Validation & Comparative
Validating Nek2-Targeting Reagents: A Comparative Guide to MBM-5 and Alternative Tools
For researchers, scientists, and drug development professionals, the precise validation of molecular tools is paramount for reproducible and reliable results. This guide provides an objective comparison of MBM-5, a potent inhibitor of the serine/threonine kinase Nek2, with other commercially available inhibitors and antibodies targeting this key mitotic regulator. Experimental data is presented to support the specificity and utility of these reagents in studying Nek2 function.
Nek2 (Never in mitosis A-related kinase 2) is a critical regulator of centrosome separation and spindle formation during mitosis. Its overexpression is implicated in the progression of various cancers, making it an attractive therapeutic target. This guide focuses on the validation of MBM-5 and compares its performance with other inhibitors and antibodies used to investigate Nek2 signaling pathways.
Comparison of Nek2 Inhibitors
Small molecule inhibitors are invaluable for studying the enzymatic function of kinases like Nek2. Here, we compare the specificity and mechanism of action of MBM-5 with two other known Nek2 inhibitors, NBI-961 and INH154.
| Inhibitor | Target | Mechanism of Action | IC50 | Selectivity Profile |
| MBM-5 | Nek2 | ATP-competitive inhibitor | ~1 nM (in vitro) | High selectivity for Nek2. Shows some off-target activity against RSK1 (5.4 nM) and DYRK1a (6.5 nM)[1]. |
| NBI-961 | Nek2 | Direct kinase inhibitor and induces proteasomal degradation | 32 nM | High selectivity for Nek2. A kinome scan showed it displaces 98.2% of bound Nek2 at 300 nM with minimal off-target effects[2]. |
| INH154 | Hec1/Nek2 Interaction | Indirectly inhibits Nek2 by disrupting its interaction with Hec1 | 120 nM (MDA-MB-468 cells), 200 nM (HeLa cells)[3][4] | Specific to the Hec1/Nek2 interaction, does not directly inhibit Nek2 kinase activity[5][6]. |
Validating MBM-5 Specificity for Nek2
The specificity of MBM-5 as a Nek2 inhibitor has been evaluated through various experimental approaches. A key method involves assessing the phosphorylation of Hec1 (also known as NDC80), a well-characterized substrate of Nek2.
Experimental Workflow: Validating Nek2 Inhibitor Specificity
Experimental Protocol: Western Blot for Phospho-Hec1
-
Cell Culture and Treatment: Plate cancer cells (e.g., MGC-803 or HCT-116) and grow to 70-80% confluency. Treat cells with varying concentrations of MBM-5 for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Hec1 (Ser165) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein levels, the membrane can be stripped and re-probed with antibodies against total Hec1, total Nek2, and a loading control (e.g., GAPDH or β-actin).
Treatment of cells with MBM-5 has been shown to decrease the phosphorylation of Hec1 at serine 165 in a dose-dependent manner, confirming its in-cell activity against Nek2.[7][8]
Comparison of Nek2 Antibodies
For applications such as Western blotting, immunofluorescence, and immunohistochemistry, a highly specific antibody is crucial. Below is a comparison of commercially available Nek2 antibodies.
| Antibody | Host Species | Clonality | Validated Applications | Vendor |
| ab227958 | Rabbit | Polyclonal | WB, IHC-P, ICC/IF | Abcam |
| 24171-1-AP | Rabbit | Polyclonal | WB, IHC, ELISA, IF | Proteintech[9] |
| 3A3 | Mouse | Monoclonal | WB, iELISA, IF, ICC | In-house preparation[10] |
| NBP2-57424 | Rabbit | Polyclonal | ICC/IF | Novus Biologicals[11] |
Validating Nek2 Antibody Specificity
The specificity of an antibody is determined by its ability to recognize the target protein without cross-reacting with other proteins.
Experimental Workflow: Validating Nek2 Antibody Specificity
Experimental Protocol: Immunofluorescence
-
Cell Culture: Grow cells on glass coverslips to the desired confluency.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate the cells with the Nek2 primary antibody at the recommended dilution (e.g., 1:200 to 1:500) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Specific staining for Nek2 is expected at the centrosomes.
Nek2 Signaling Pathway
Nek2 is involved in multiple cellular processes, primarily through its role in mitosis. Its activity is tightly regulated and it, in turn, phosphorylates several key substrates to ensure proper cell cycle progression.
References
- 1. Probe MBM-55 | Chemical Probes Portal [chemicalprobes.org]
- 2. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INH154 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NEK2 antibody (24171-1-AP) | Proteintech [ptglab.com]
- 10. Preparation of an anti-NEK2 monoclonal antibody and its application in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NEK2 Antibody - BSA Free (NBP2-57424): Novus Biologicals [novusbio.com]
MBM-55: A Potent Nek2 Inhibitor Advancing Cancer Therapy
A Comparative Analysis of MBM-55 and Other Nek2 Inhibitors for Researchers and Drug Development Professionals
The NIMA-related kinase 2 (Nek2) has emerged as a critical regulator of mitotic processes, and its overexpression is implicated in the progression of various human cancers. This has spurred the development of Nek2 inhibitors as a promising therapeutic strategy. Among these, this compound has demonstrated significant potency and promising preclinical activity. This guide provides a comprehensive comparison of this compound with other notable Nek2 inhibitors, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these targeted agents.
Performance Comparison of Nek2 Inhibitors
This compound stands out for its exceptional potency in inhibiting Nek2 kinase activity. The following tables summarize the available quantitative data for this compound and other selected Nek2 inhibitors, allowing for a direct comparison of their biochemical and cellular activities.
| Inhibitor | Nek2 IC50 | Other Kinase IC50 | Cell Proliferation IC50 (Cell Line) |
| This compound | 1 nM[1] | RSK1: 5.4 nM, DYRK1a: 6.5 nM[1] | 0.53 µM (MGC-803), 0.84 µM (HCT-116), 7.13 µM (Bel-7402)[1] |
| JH295 | 770 nM[2][3][4][5] | Inactive against Cdk1, Aurora B, Plk1[2][4] | ~1.3 µM (RPMI7951)[2][4] |
| CMP3a | 82.74 nM[6][7] | YSK4, FLT3-ITDD835V, FLT3-ITDF691L (shows >65% inhibition at 15 nM)[6] | Not explicitly stated in the provided results. |
| NBI-961 | 32 nM[8] | FLT3: 37 nM[8] | Not explicitly stated in the provided results. |
| Nek2 inhibitor (R)-21 | 22 nM[8] | >200-fold selectivity over Plk1, Mps1, Aurora A and CDK2[8] | Not explicitly stated in the provided results. |
| Nek2 inhibitor 66 | 62 nM[8] | Not specified | GI50: 2.2 µM (SKBR3)[8] |
| Nek2 inhibitor V8 | 2.4 µM[8] | Aurora A: 21.3 µM, CDK1: 29.3 µM, Nek7: 28.8 µM, Plk1: 20.4 µM[9] | Not explicitly stated in the provided results. |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
In Vivo Efficacy
This compound has demonstrated promising anti-tumor activity in vivo. In nude mice bearing HCT-116 xenografts, this compound exhibited good antitumor activity with a well-tolerated dose schedule.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Nek2 inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their evaluation.
Nek2 Signaling Pathway in Mitosis
Nek2 plays a pivotal role in the G2/M transition of the cell cycle, primarily by regulating centrosome separation. Its activity is tightly controlled by upstream regulators and it phosphorylates several downstream effectors to orchestrate mitotic events.
Caption: Simplified Nek2 signaling pathway in mitosis.
Experimental Workflow for Evaluating Nek2 Inhibitors
The evaluation of Nek2 inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential.
Caption: General experimental workflow for Nek2 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of Nek2 inhibitors.
In Vitro Nek2 Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human Nek2 kinase
-
Biotinylated peptide substrate (e.g., CREB (Ser133) peptide)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)[10]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., this compound)
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor or vehicle (5% DMSO).[10]
-
Add 2 µl of recombinant Nek2 enzyme.[10]
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.[10]
-
Incubate the plate at room temperature for 30 minutes.[10]
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[10]
-
Incubate at room temperature for 40 minutes.[10]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
Incubate at room temperature for 30 minutes.[10]
-
Read the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, MGC-803)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µl of MTT solution to each well.[11]
-
Incubate the plate at 37°C for 1 to 4 hours, allowing viable cells to reduce the MTT to formazan crystals.[11]
-
Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix gently to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a highly potent Nek2 inhibitor with significant anti-proliferative and in vivo anti-tumor effects. Its low nanomolar IC50 against Nek2 positions it as a leading candidate for further preclinical and clinical development. While selectivity remains a key consideration for all kinase inhibitors, this compound demonstrates a favorable profile against a limited panel of other kinases. This comparative guide provides a valuable resource for researchers in the field, offering a clear overview of the current landscape of Nek2 inhibitors and highlighting the promising therapeutic potential of this compound. Further head-to-head studies with a broader range of inhibitors and comprehensive selectivity profiling will be instrumental in fully elucidating the therapeutic window of these agents.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JH295 | Nek2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hec1/Nek2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. promega.com [promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of MBM-55 and MBM-55S in Cancer Research
For researchers and drug development professionals, identifying potent and selective kinase inhibitors is a critical step in advancing novel cancer therapies. This guide provides a detailed comparison of the efficacy of MBM-55 and MBM-55S, two potent inhibitors of NIMA-related kinase 2 (Nek2), a key regulator of mitotic processes. Overexpression of Nek2 is associated with aggressive cancer phenotypes and poor prognosis in various malignancies, making it a compelling therapeutic target.
Based on available data, this compound and MBM-55S exhibit identical efficacy profiles, suggesting they are likely the same compound, with "MBM-55S" possibly being a supplier-specific designation. This comparison, therefore, synthesizes the collective data available for these compounds.
Data Presentation: Quantitative Efficacy and Selectivity
This compound and MBM-55S demonstrate high potency against Nek2 and significant selectivity over other kinases, with the exception of RSK1 and DYRK1a.[1][2] Their anti-proliferative activity has been confirmed across multiple cancer cell lines.
| Target/Cell Line | IC50 (Inhibition Concentration 50%) |
| Kinase Activity | |
| Nek2 | 1 nM[1][2] |
| RSK1 | 5.4 nM[1][2] |
| DYRK1a | 6.5 nM[1][2] |
| Cancer Cell Proliferation | |
| MGC-803 (Gastric Cancer) | 0.53 µM[1][2] |
| HCT-116 (Colon Carcinoma) | 0.84 µM[1][2] |
| Bel-7402 (Hepatocellular Carcinoma) | 7.13 µM[1][2] |
In Vivo Efficacy
In a preclinical model using nude mice bearing HCT-116 xenografts, this compound demonstrated significant antitumor activity. Treatment with 20 mg/kg of this compound, administered intraperitoneally twice a day for 21 days, effectively suppressed tumor growth.[1][2] Importantly, this efficacious dose was well-tolerated, with no obvious signs of toxicity observed in the mice.[1][3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following are summaries of the key experimental methodologies. For complete, detailed protocols, please refer to the primary research publication: Xi JB, et al. Eur J Med Chem. 2017 Jan 27;126:1083-1106.
In Vitro Cancer Cell Proliferation Assay
-
Objective: To determine the concentration of this compound/MBM-55S that inhibits the growth of various cancer cell lines by 50% (IC50).
-
Methodology:
-
Cancer cell lines (MGC-803, HCT-116, Bel-7402) were seeded in 96-well plates and cultured under standard conditions.
-
Cells were treated with serial dilutions of this compound/MBM-55S for a specified period (e.g., 72 hours).
-
Cell viability was assessed using a standard method, such as the MTT or SRB assay.
-
The absorbance was measured, and the IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Cycle Analysis
-
Objective: To investigate the effect of this compound/MBM-55S on the cell cycle distribution of cancer cells.
-
Methodology:
-
HCT-116 cells were treated with this compound/MBM-55S (0.5-1 µM) for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells were treated with RNase A and stained with propidium iodide (PI).
-
The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this stage.[1][2]
-
Apoptosis Assay
-
Objective: To determine if this compound/MBM-55S induces programmed cell death (apoptosis) in cancer cells.
-
Methodology:
-
HCT-116 cells were treated with varying concentrations of this compound/MBM-55S (0.5-1 µM) for 24 hours.
-
Cells were harvested and stained with Annexin V and propidium iodide (PI).
-
The stained cells were analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic. The results indicated a concentration-dependent increase in apoptosis.[1][2]
-
In Vivo Antitumor Activity
-
Objective: To evaluate the antitumor efficacy and tolerability of this compound in a mouse xenograft model.
-
Methodology:
-
Human colon carcinoma HCT-116 cells were subcutaneously implanted into nude mice.
-
Once the tumors reached a palpable size, the mice were randomized into control and treatment groups.
-
The treatment group received intraperitoneal (i.p.) injections of this compound at a dose of 20 mg/kg, twice daily, for 21 days. The control group received the vehicle.
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, the tumors were excised and weighed. The efficacy was determined by comparing the tumor growth in the treated group to the control group.
-
Conclusion
This compound and MBM-55S are highly potent and selective Nek2 inhibitors with significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The in vivo data further supports their potential as effective antitumor agents with a favorable safety profile. The identical efficacy data for this compound and MBM-55S strongly suggests they are the same compound. Researchers utilizing these inhibitors can expect to observe G2/M cell cycle arrest and induction of apoptosis in sensitive cancer cell lines, leading to the inhibition of tumor growth. The provided experimental frameworks can serve as a basis for designing further studies to explore the full therapeutic potential of this class of Nek2 inhibitors.
References
MBM-55: A Comparative Analysis of Kinase Selectivity Against RSK1 and DYRK1a
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the kinase inhibitor MBM-55's selectivity, with a focus on its activity against Ribosomal S6 Kinase 1 (RSK1) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1a). This analysis includes supporting experimental data, detailed methodologies for kinase inhibition assays, and visualizations of relevant signaling pathways and experimental workflows.
This compound is a potent inhibitor of the NIMA-related kinase 2 (Nek2), a key regulator of mitosis, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2][3] While demonstrating high potency for its primary target, this compound exhibits reduced selectivity against a subset of kinases, notably RSK1 and DYRK1a.[2][3][4] Understanding this selectivity profile is crucial for the accurate interpretation of experimental results and for guiding the development of more specific kinase inhibitors.
Quantitative Selectivity Profile
The following table summarizes the in vitro inhibitory activity of this compound against its primary target Nek2 and the off-targets RSK1 and DYRK1a. For comparative purposes, data for alternative kinase inhibitors, Harmine and CX-4945, which are known to inhibit DYRK1a, are also included.
| Compound | Primary Target(s) | Nek2 IC50 (nM) | RSK1 IC50 (nM) | DYRK1a IC50 (nM) |
| This compound | Nek2 | 1[1][2][3] | 5.4[2][3] | 6.5[2][3] |
| Harmine | DYRK1A, MAO-A | - | - | 33 - 700[5] |
| CX-4945 (Silmitasertib) | CK2, DYRK1A | - | 82[6] | 160[4][7] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from multiple sources for comparative purposes.
Signaling Pathways
To contextualize the activity of these kinases, the following diagrams illustrate their positions within key cellular signaling cascades.
Experimental Protocols
The determination of kinase inhibitor IC50 values is typically performed using in vitro kinase assays. The following is a generalized protocol representative of methods like the HTRF® (Homogeneous Time Resolved Fluorescence) KinEASE™-STK assay, which has been used to characterize this compound.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human kinase (e.g., Nek2, RSK1, DYRK1a)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test inhibitor (e.g., this compound) serially diluted
-
Detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate for HTRF)
-
Microplate reader capable of time-resolved fluorescence detection
Procedure:
-
Reaction Setup: In a suitable microplate, combine the recombinant kinase, the specific substrate peptide, and the kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the reaction wells. Include a control with no inhibitor (100% activity) and a control with no kinase (background).
-
Initiation of Reaction: Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the kinase reaction and add the detection reagents. In an HTRF assay, this would involve adding the europium-labeled antibody and the streptavidin-XL665.
-
Signal Measurement: After another incubation period to allow for binding of the detection reagents, measure the signal (e.g., the ratio of fluorescence at 665 nm and 620 nm for HTRF) using a microplate reader.
-
Data Analysis: The signal is proportional to the amount of phosphorylated substrate. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a highly potent inhibitor of Nek2. However, its utility as a selective chemical probe is tempered by its off-target activity against RSK1 and DYRK1a, with IC50 values that are only moderately higher than for its primary target. Researchers utilizing this compound should be aware of these potential off-target effects and consider appropriate control experiments to validate their findings. For studies specifically targeting DYRK1a, inhibitors such as Harmine and CX-4945 may offer alternative, though not entirely specific, options. The choice of inhibitor should be guided by a thorough understanding of its selectivity profile and the specific biological question being addressed.
References
- 1. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harmine is an ATP-competitive Inhibitor for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 5. Harmine - Wikipedia [en.wikipedia.org]
- 6. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Knockdown of Nek2 versus MBM-55 Treatment: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of two key methods for inhibiting the serine/threonine kinase Nek2, a critical regulator of mitotic processes frequently overexpressed in cancer: genetic knockdown using small interfering RNA (siRNA) and pharmacological inhibition with the potent inhibitor MBM-55. This document is intended for researchers, scientists, and drug development professionals investigating Nek2 as a therapeutic target.
Executive Summary
Both genetic knockdown of Nek2 and treatment with the pharmacological inhibitor this compound effectively suppress cancer cell proliferation, induce cell cycle arrest, and promote apoptosis. While both methods target the same protein, they operate through distinct mechanisms, leading to some differences in their reported efficacy and experimental considerations. Genetic knockdown offers high specificity by directly reducing Nek2 protein levels, whereas this compound provides a rapid and reversible means of inhibiting its kinase activity. The choice between these two approaches will depend on the specific experimental goals, cell type under investigation, and desired duration of Nek2 inhibition.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies to facilitate a direct comparison between Nek2 knockdown and this compound treatment. It is important to note that experimental conditions, such as cell lines and assay durations, may vary between studies.
Table 1: Comparison of Effects on Cell Viability
| Treatment | Cell Line | Assay | Endpoint | Result | Citation |
| Nek2 siRNA | Osteosarcoma (HOS, U2OS) | CCK-8 | Inhibition of Proliferation | Significant decrease in cell proliferation | [1][2] |
| This compound | Osteosarcoma (HOS, U2OS) | CCK-8 | Inhibition of Proliferation | Significant decrease in cell proliferation | [1][2] |
| This compound | Gastric Cancer (MGC-803) | Not Specified | IC50 | 0.53 µM | [3][4] |
| This compound | Colon Cancer (HCT-116) | Not Specified | IC50 | 0.84 µM | [3][4] |
| This compound | Liver Cancer (Bel-7402) | Not Specified | IC50 | 7.13 µM | [3][4] |
Table 2: Comparison of Effects on Cell Cycle Progression
| Treatment | Cell Line | Effect | Quantitative Data | Citation |
| Nek2 siRNA | Breast Cancer (MDA-MB-231, MCF7) | G0/G1 phase arrest | Not specified | [5] |
| This compound | Colon Cancer (HCT-116) | G2/M phase arrest | Accumulation of cells with >4N DNA content | [3][4] |
Table 3: Comparison of Effects on Apoptosis
| Treatment | Cell Line | Effect | Quantitative Data | Citation |
| Nek2 siRNA | Breast Cancer (MDA-MB-231, MCF7) | Induction of apoptosis | Significant increase in apoptotic cells | [5] |
| Nek2 siRNA | Glioblastoma | Induction of apoptosis | Remarkable increase in early and late apoptotic cells | [6] |
| This compound | Colon Cancer (HCT-116) | Induction of apoptosis | Concentration-dependent increase in apoptosis | [3][4] |
| This compound | Osteosarcoma (HOS, U2OS) | Induction of apoptosis | Significant increase in apoptotic cells | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving Nek2 and provide a visual representation of typical experimental workflows.
Figure 1: Simplified diagram of Nek2 signaling pathways in cancer.
Figure 2: General experimental workflow for comparing Nek2 knockdown and this compound treatment.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of Nek2 genetic knockdown and this compound treatment.
siRNA-Mediated Knockdown of Nek2
This protocol describes a general procedure for transiently knocking down Nek2 expression in cultured cancer cells using siRNA.
Materials:
-
Nek2-specific siRNA duplexes (e.g., Sense: 5'-CCAAGGAAAGGCAAUACU UUUdTdT-3')[7]
-
Non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ I Reduced Serum Medium or similar
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-50 nM of Nek2 siRNA or control siRNA into 100 µL of Opti-MEM™ medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~200 µL), mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the siRNA-lipid complexes to the cells.
-
Add 800 µL of complete growth medium to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours before proceeding with downstream analyses.
This compound Treatment
This protocol outlines a general procedure for treating cultured cancer cells with the Nek2 inhibitor this compound.
Materials:
-
This compound (stock solution typically prepared in DMSO)
-
Cancer cell line of interest
-
Complete growth medium
-
96-well or 6-well tissue culture plates
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in appropriate tissue culture plates at a density suitable for the intended assay (e.g., for a 96-well plate for a viability assay, seed 5,000-10,000 cells per well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired duration (e.g., 24, 48, or 72 hours) before analysis.
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing cell viability after treatment.
Materials:
-
Cells treated with Nek2 siRNA, this compound, or controls in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
This protocol details the detection of Nek2 and related signaling proteins by western blotting.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nek2, anti-p-AKT, anti-AKT, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with cold PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both genetic knockdown and pharmacological inhibition are valuable tools for studying the function of Nek2 and its potential as a therapeutic target. Genetic knockdown provides a highly specific method to assess the consequences of reduced Nek2 protein levels. In contrast, small molecule inhibitors like this compound offer a more clinically translatable approach with the advantages of temporal control and dose-dependent effects. The data presented in this guide demonstrate that both approaches effectively disrupt cancer cell proliferation and survival, underscoring the importance of Nek2 in malignancy. The choice of method should be guided by the specific research question, with the understanding that each approach has its own set of advantages and limitations. Further head-to-head comparative studies in a wider range of cancer models will be beneficial for a more complete understanding of their respective therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. NEK2 promotes the progression of osteosarcoma through the AKT/p-AKT pathway and interacts with FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Silencing of Nek2 suppresses the proliferation, migration and invasion and induces apoptosis of breast cancer cells by regulating ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NEK2 enhances malignancies of glioblastoma via NIK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]
A Comparative Analysis of Bizaxofusp (formerly MDNA55) and a Cryptophycin-55 Based Antibody-Drug Conjugate in Cancer Therapy
A Note on Nomenclature: The query for "MBM-55" did not yield a specific therapeutic agent. It is presumed that this may be a typographical error and the intended subjects are likely MDNA55 , now known as bizaxofusp , or Cryptophycin-55 (CR55) . This guide provides a detailed comparison of both, addressing their efficacy in different cancer types based on available clinical and preclinical data.
Part 1: Bizaxofusp (formerly MDNA55) in Recurrent Glioblastoma
Bizaxofusp is a targeted immunotoxin designed for the treatment of recurrent glioblastoma (rGBM), a highly aggressive and fatal form of brain cancer. It is an IL-4 Empowered Superkine that selectively targets the Interleukin-4 receptor (IL-4R), which is often overexpressed on glioblastoma cells and cells within the tumor microenvironment.[1][2][3]
Efficacy Comparison with Standard of Care in Recurrent Glioblastoma
The following table summarizes the efficacy of bizaxofusp from its Phase IIb clinical trial and compares it with other treatments for recurrent glioblastoma.
| Treatment | Cancer Type | Median Overall Survival (mOS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Tumor Control Rate (TCR) |
| Bizaxofusp (MDNA55) | Recurrent Glioblastoma | 13.5 months[1] | 3.61 months[4] | 2.4%[4] | 81%[4] |
| Lomustine | Recurrent Glioblastoma | ~8.6 - 11.5 months[5][6] | ~1.5 - 4 months[5][7] | - | 18.8% (overall response)[7] |
| Bevacizumab | Recurrent Glioblastoma | ~9.1 - 12.3 months[5][8] | ~4.2 - 6.2 months[8][9] | - | - |
| Temozolomide | Recurrent Glioblastoma | 6-month OS: 65%, 12-month OS: 36.4%[10][11] | 6-month PFS: 27.8%[10] | 14%[10] | 50.5% (clinical benefit rate)[10][11] |
Experimental Protocols
Bizaxofusp (MDNA55-05 Phase IIb Trial):
-
Study Design: An open-label, single-arm Phase IIb study for patients with recurrent glioblastoma (1st or 2nd recurrence) where the tumor is not amenable to surgical resection.[4][12]
-
Administration: A single intratumoral administration of bizaxofusp at doses ranging from 18 to 240 µg.[12]
-
Delivery Method: Convection-Enhanced Delivery (CED) was utilized, involving the stereotactic placement of up to four catheters to deliver the drug directly into the tumor and surrounding areas, bypassing the blood-brain barrier.[4]
-
Co-infusion: To monitor distribution in real-time, bizaxofusp was co-infused with a contrast agent (Gd-DTPA).[12]
-
Endpoints: The primary endpoint was median Overall Survival (mOS). Secondary endpoints included Progression-Free Survival (PFS) and Objective Response Rate (ORR) assessed by modified RANO (Response Assessment in Neuro-Oncology) criteria.[4]
Signaling Pathway and Mechanism of Action
Bizaxofusp is an immunotoxin that targets cells expressing the Interleukin-4 receptor (IL-4R).[12] High expression of IL-4R is associated with poor outcomes in glioblastoma.[12] Upon binding to the IL-4R on a tumor cell, bizaxofusp is internalized through endocytosis. Inside the cell, the toxin component is released and activated, leading to the inhibition of protein synthesis by inactivating elongation factor-2, which ultimately results in apoptotic cell death.[13] Furthermore, bizaxofusp has been shown to weaken the tumor microenvironment by selectively eliminating immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
Mechanism of action of bizaxofusp in glioblastoma cells.
Part 2: Cryptophycin-55 Antibody-Drug Conjugate (ADC) in HER2-Positive Cancers
Cryptophycin-55 (CR55) is a potent tubulin inhibitor. Due to its high toxicity, it is being developed as a payload for antibody-drug conjugates (ADCs), which allow for targeted delivery to cancer cells. One such ADC involves conjugating CR55 to trastuzumab, an antibody that targets the HER2 receptor, which is overexpressed in some breast, ovarian, and gastric cancers.[14]
Preclinical Efficacy Comparison
The following table summarizes the preclinical efficacy of a trastuzumab-Cryptophycin-55 ADC and compares it with other HER2-targeted therapies.
| Treatment | Cancer Model | Efficacy Metric | Result |
| Trastuzumab-CR55 ADC | HER2-positive cell lines (ovarian, gastric) | In vitro IC50 | 0.58 - 1.19 nM[14] |
| Trastuzumab-CR55 ADC | Ovarian (SKOV3) & Gastric (NCI-N87) xenografts | In vivo | Significant antitumor activity at 10 mg/kg[14] |
| Trastuzumab Deruxtecan | HER2-positive Gastric Cancer (Phase 2) | Median Overall Survival | 12.5 months[15][16][17] |
| Trastuzumab Emtansine (T-DM1) | HER2-positive Ovarian Cancer cell lines | In vitro cytotoxicity | Mean viable cells: 3.01%[18][19] |
Experimental Protocols
Trastuzumab-Cryptophycin-55 ADC Preclinical Studies:
-
ADC Synthesis: Cryptophycin-55, a prodrug of the tubulin inhibitor Cryptophycin-52, was conjugated to the anti-HER2 antibody trastuzumab using specific linkers. The resulting ADCs had an average drug-to-antibody ratio (DAR) of approximately 3.3-3.5.[14]
-
In Vitro Cytotoxicity Assays: The potency of the ADC was tested against HER2-positive human ovarian cancer (SKOV3) and gastric cancer (NCI-N87) cell lines to determine the half-maximal inhibitory concentration (IC50).[14]
-
In Vivo Xenograft Models: The antitumor activity of the ADC was evaluated in mice bearing established SKOV3 and NCI-N87 tumor xenografts. The ADC was administered at a dose of 10 mg/kg.[14]
Mechanism of Action and Experimental Workflow
The trastuzumab-CR55 ADC targets HER2-positive cancer cells. The trastuzumab component of the ADC binds to the HER2 receptor on the surface of the cancer cell. This binding triggers the internalization of the ADC into the cell. Once inside, the linker is cleaved, releasing the potent Cryptophycin-55 payload. CR55 then disrupts the microtubule network within the cell, leading to cell cycle arrest and apoptosis.
Workflow and mechanism of the Trastuzumab-CR55 ADC.
References
- 1. Medicenna Shows Bizaxofusp Improves Survival in Recurrent Glioblastoma at 2024 ASCO [synapse.patsnap.com]
- 2. ir.medicenna.com [ir.medicenna.com]
- 3. Medicenna Announces Compelling Survival Benefit from Phase [globenewswire.com]
- 4. targetedonc.com [targetedonc.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of the Efficacy of an Alternative Regimen of Lomustine in Recurrent GBM – A Single Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of bevacizumab in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bevacizumab in Recurrent Glioblastoma - The ASCO Post [ascopost.com]
- 10. The efficacy of temozolomide for recurrent glioblastoma multiforme - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. osvepharma.com [osvepharma.com]
- 12. Targeting the IL4 receptor with MDNA55 in patients with recurrent glioblastoma: Results of a phase IIb trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MDNA55 | Pipeline | Medicenna [medicenna.com]
- 14. Cryptophycin-55/52 based antibody-drug conjugates: Synthesis, efficacy, and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trastuzumab Deruxtecan Shows Survival Benefit in HER2-Positive Advanced Gastric Cancers - Oncology Practice Management [oncpracticemanagement.com]
- 16. Improved Survival with Trastuzumab Deruxtecan in Patients with HER2-Positive Advanced Gastric or Gastroesophageal Junction Adenocarcinoma: DESTINY-Gastric01 - Personalized Medicine in Oncology [personalizedmedonc.com]
- 17. targetedonc.com [targetedonc.com]
- 18. Superior in vitro and in vivo activity of trastuzumab-emtansine (T-DM1) in comparison to trastuzumab, pertuzumab and their combination in epithelial ovarian carcinoma with high HER2/neu expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Ado-tratuzumab emtansine beyond breast cancer: therapeutic role of targeting other HER2-positive cancers [frontiersin.org]
Cross-Validation of MBM-55's Effects with Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Nek2 inhibitor MBM-55 and the use of antibodies for cross-validating its biological effects. This guide includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
This compound is a potent and selective inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a crucial role in mitotic regulation.[1] Overexpression of Nek2 is associated with aggressive cancer phenotypes and poor prognosis in various malignancies, making it a compelling target for cancer therapy.[1][2] this compound has demonstrated significant antitumor activities by inducing cell cycle arrest and apoptosis in cancer cells.[1] Cross-validation of the effects of small molecule inhibitors like this compound with antibodies is a critical step in target validation and drug development to ensure specificity and on-target activity.
Comparative Data: this compound vs. Antibody-Based Validation
The following table summarizes the expected comparative effects of this compound and how these effects can be validated using specific antibodies.
| Feature | This compound | Antibody-Based Validation |
| Target | NIMA-related kinase 2 (Nek2) | NIMA-related kinase 2 (Nek2) and its downstream targets |
| Reported IC50 | 1 nM for Nek2 | Not applicable |
| Off-Targets | RSK1 (IC50=5.4 nM), DYRK1a (IC50=6.5 nM)[1] | High specificity for the target protein |
| Mechanism of Action | Inhibition of Nek2 kinase activity, leading to G2/M phase arrest and apoptosis.[1] | Confirmation of Nek2 inhibition through reduced phosphorylation of its substrates (e.g., Hec1). Detection of downstream pathway modulation. |
| Cellular Effects | Inhibition of proliferation in cancer cell lines (e.g., MGC-803, HCT-116, Bel-7402).[1] | Knockdown or knockout of Nek2 using siRNA or CRISPR, validated by Western blot, should phenocopy this compound treatment. |
| In Vivo Efficacy | Antitumor activity in HCT-116 xenograft models.[1] | Immunohistochemistry (IHC) on tumor sections to confirm target engagement and downstream effects. |
Experimental Protocols
Detailed methodologies for key experiments to cross-validate the effects of this compound with antibodies are provided below.
Western Blotting
Objective: To confirm this compound's inhibition of Nek2 activity by measuring the phosphorylation of its downstream targets and to verify Nek2 protein levels.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells (e.g., HCT-116) to 70-80% confluency. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Nek2, phospho-Hec1 (a known Nek2 substrate), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence
Objective: To visualize the cellular localization of Nek2 and the effects of this compound on mitotic spindle formation.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or DMSO.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBST.
-
Primary Antibody Incubation: Incubate with a primary antibody against Nek2 and α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Visualizations
Nek2 Signaling Pathway
Caption: this compound inhibits Nek2, disrupting downstream signaling and leading to cell cycle arrest and apoptosis.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating this compound effects against Nek2 siRNA using antibody-based methods.
References
Independent Verification of MBM-55 Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor activity of MBM-55, a potent NIMA-related kinase 2 (Nek2) inhibitor, with other Nek2 inhibitors. The information presented is based on available preclinical data to assist in the evaluation of this compound as a potential therapeutic agent.
Introduction to this compound and Nek2 Inhibition
This compound is a small molecule inhibitor of Nek2, a serine/threonine kinase that plays a crucial role in the regulation of mitosis.[1][2][3][4] Overexpression of Nek2 is observed in a variety of human cancers and is associated with tumorigenesis, drug resistance, and poor prognosis.[1][4] By inhibiting Nek2, this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells, demonstrating promising antitumor activities with no obvious toxicity in murine models.[1][2][3] This guide compares the in vitro and in vivo efficacy of this compound with other notable Nek2 inhibitors, JH295 and T-1101 tosylate.
In Vitro Antitumor Activity
The in vitro potency of this compound and its comparators has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's efficacy in inhibiting biological processes.
| Compound | Target | Cancer Cell Line | IC50 (µM) |
| This compound | Nek2 | MGC-803 (Gastric) | 0.53 |
| HCT-116 (Colon) | 0.84 | ||
| Bel-7402 (Liver) | 7.13 | ||
| JH295 | Nek2 | HEK293 (Cellular Assay) | ~1.3 |
| T-1101 tosylate | Hec1/Nek2 Interaction | Various Cancer Cell Lines | 0.0148 - 0.0215 |
Data sourced from multiple preclinical studies.
In Vivo Antitumor Efficacy
Preclinical in vivo studies using xenograft models in immunocompromised mice are critical for assessing the therapeutic potential of anticancer compounds.
| Compound | Xenograft Model | Dosing Regimen | Antitumor Activity |
| This compound | HCT-116 (Colon) | Data not publicly available | Exhibited good antitumor activity and was well-tolerated. |
| JH295 | Primary Effusion Lymphoma (PEL) | Not specified | Significantly prolonged survival and reduced tumor burden. |
| T-1101 tosylate | Liver and Triple-Negative Breast Cancer | 10-25 mg/kg (oral) | Exhibited effective growth inhibition. |
Detailed quantitative data on tumor growth inhibition for this compound and JH295 were not available in the reviewed literature. T-1101 tosylate has entered Phase I clinical trials.
Mechanism of Action: The Nek2 Signaling Pathway
Nek2 is a key regulator of centrosome separation and spindle assembly during mitosis. Its inhibition disrupts these processes, leading to mitotic arrest and subsequent cell death. The signaling cascade involves the phosphorylation of downstream targets such as Hec1, a component of the kinetochore, and can influence other oncogenic pathways like Akt/PI3K and β-catenin.
Caption: Nek2 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and further research.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V.
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V. Incubate in the dark.
-
Propidium Iodide Staining: Add propidium iodide to the cell suspension to differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Murine Xenograft Model
This in vivo model is used to evaluate the antitumor efficacy of compounds.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control according to the specified dosing regimen (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Data Analysis: Plot tumor growth curves and calculate the percentage of tumor growth inhibition.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
MBM-55 vs. siRNA: A Comparative Analysis for Targeting Nek2 in Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the a small molecule inhibitor, MBM-55, and small interfering RNA (siRNA) in targeting the Nek2 kinase, a critical regulator of mitosis frequently overexpressed in cancer.
This guide provides a comprehensive comparison of this compound and siRNA as tools for Nek2 inhibition, supported by experimental data. We delve into their mechanisms of action, efficacy in cancer cell lines, and provide detailed protocols for key experimental assays.
At a Glance: this compound vs. siRNA for Nek2 Inhibition
| Feature | This compound | siRNA |
| Mechanism of Action | Small molecule inhibitor that binds to the ATP-binding pocket of Nek2, inhibiting its kinase activity. | RNA-based molecule that induces post-transcriptional gene silencing by degrading Nek2 mRNA. |
| Target | Nek2 kinase activity. | Nek2 messenger RNA (mRNA). |
| Mode of Delivery | Direct addition to cell culture medium. | Requires transfection reagents to enter cells. |
| Specificity | Potent inhibitor of Nek2 with an IC50 of 1 nM. It exhibits selectivity over most other kinases, with some off-target effects on RSK1 (IC50=5.4 nM) and DYRK1a (IC50=6.5 nM)[1]. | Highly specific to the Nek2 mRNA sequence, but off-target effects can occur due to partial complementarity with other mRNAs. |
| Duration of Effect | Reversible; effect depends on the compound's half-life in the cell. | Longer-lasting effect as it leads to the degradation of the target mRNA. |
Performance Data: A Head-to-Head Comparison
A study directly comparing the effects of this compound and Nek2 siRNA in osteosarcoma cell lines (HOS and U2OS) demonstrated that both effectively reduce Nek2 protein levels[2][3][4]. While a direct quantitative comparison of IC50 values for both agents in the same cell line is not available in the cited literature, we can compile data from different studies to provide a comparative overview.
Table 1: Comparative Efficacy of this compound and Nek2 siRNA
| Parameter | This compound | Nek2 siRNA | Cell Line(s) |
| Effect on Nek2 Protein | Dose-dependent reduction in Nek2 protein levels. | Significant reduction in Nek2 protein levels. | HOS, U2OS (Osteosarcoma)[2][3] |
| IC50 (Cell Proliferation) | 0.53 µM (MGC-803), 0.84 µM (HCT-116), 7.13 µM (Bel-7402)[1]. | Not directly measured for cell proliferation. However, Nek2 knockdown significantly enhanced cisplatin sensitivity, reducing its IC50 in osteosarcoma cells[3][4]. | Various cancer cell lines. |
| Apoptosis Induction | Induces apoptosis in a concentration-dependent manner[1]. | Promotes apoptosis[3][4]. | HCT-116, HOS, U2OS. |
| Cell Cycle Arrest | Induces G2/M phase arrest and accumulation of cells with >4N DNA content[1]. | Not explicitly reported in the comparative study. | HCT-116. |
Mechanism of Action and Signaling Pathways
Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation and spindle formation during mitosis. Its dysregulation is a hallmark of many cancers.
Caption: Nek2 signaling pathway and points of intervention for this compound and siRNA.
Experimental Workflow: A Comparative Study Design
To conduct a head-to-head comparison of this compound and Nek2 siRNA, a typical experimental workflow would involve the following steps:
References
Safety Operating Guide
Essential Guide to the Proper Disposal of MBM-55
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Compliance in the Disposal of a Potent NEK2 Inhibitor.
MBM-55, a potent NIMA-related kinase 2 (NEK2) inhibitor, is a valuable tool in cancer research. As with any specialized chemical compound, its handling and disposal require strict adherence to safety protocols to protect laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring you remain at the forefront of laboratory safety and chemical handling best practices.
This compound is a solid, fluorinated, nitrogen-containing heterocyclic organic compound. These characteristics necessitate its classification as a hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Therefore, it is imperative to follow established guidelines for the disposal of halogenated organic compounds.
Key Chemical and Safety Data for this compound
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₂₈H₂₇FN₆O₂ |
| Molecular Weight | 498.55 g/mol |
| Appearance | Solid |
| Purity | >90% |
| Storage Temperature | -20°C, protected from light and moisture |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the approved procedure for the safe disposal of this compound waste. This process is designed to comply with general laboratory safety standards for hazardous chemical waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable option), when handling this compound waste.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, pipette tips, and contaminated gloves), in a designated, clearly labeled, and sealable hazardous waste container.
-
The container should be labeled as "Hazardous Waste: Halogenated Organic Solids" and should also include the specific chemical name "this compound."
-
-
Liquid Waste (Solutions):
-
If this compound has been dissolved in a solvent, the resulting solution must be disposed of as hazardous liquid waste.
-
Collect the liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled as "Hazardous Waste: Halogenated Organic Liquids" and list all chemical constituents, including the solvent and this compound.
-
Crucially, never dispose of this compound solutions down the drain. [1][2]
-
3. Waste Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's specific guidelines for the storage of hazardous chemical waste.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure that all required documentation for the waste manifest is completed accurately.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow
This guide provides a foundational understanding of the proper disposal procedures for this compound. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound if available. By adhering to these guidelines, you contribute to a safer research environment and ensure the responsible management of chemical waste.
References
Personal protective equipment for handling MBM-55
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of MBM-55, a potent NIMA-related kinase 2 (Nek2) inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. These requirements are based on standard laboratory safety protocols for handling potent chemical compounds.
| Protective Equipment | Specification | Rationale |
| Hand Protection | Protective gloves | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or aerosols. |
| Respiratory Protection | Suitable respirator | To be used when adequate ventilation is not available to avoid inhalation of dust or aerosols. |
| Body Protection | Impervious clothing | To protect skin and clothing from contamination. |
Operational Plan: Safe Handling and Storage
Handling:
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[2]
-
Keep away from direct sunlight and sources of ignition.[2]
-
The recommended long-term storage temperature is -20°C for up to two years.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.
General Guidelines:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Collect waste in a designated, properly labeled, and sealed container.
-
The first rinse of any container that held this compound should be collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.
-
Chemically contaminated solid waste, such as absorbent materials, should be collected in a lined and sealed container.
Experimental Protocols
While specific, detailed experimental protocols for this compound are proprietary and not publicly available, general procedures for handling potent inhibitors in cell-based assays and in vivo studies can be followed. The following is a generalized workflow based on common laboratory practices for similar compounds.
Figure 1. A generalized experimental workflow for the evaluation of a potent inhibitor like this compound.
Nek2 Signaling Pathway
This compound is a potent inhibitor of Nek2, a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation.[3][4] Dysregulation of the Nek2 pathway is implicated in tumorigenesis. The following diagram illustrates a simplified representation of the Nek2 signaling pathway.
Figure 2. A simplified diagram of the Nek2 signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
